molecular formula C9H9ClO3S B1371848 Chroman-6-sulfonyl chloride CAS No. 946409-11-6

Chroman-6-sulfonyl chloride

Número de catálogo: B1371848
Número CAS: 946409-11-6
Peso molecular: 232.68 g/mol
Clave InChI: YWWYZRQBPOAOMS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chroman-6-sulfonyl chloride is a useful research compound. Its molecular formula is C9H9ClO3S and its molecular weight is 232.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chroman-6-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-6-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3,4-dihydro-2H-chromene-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWYZRQBPOAOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640593
Record name 3,4-Dihydro-2H-1-benzopyran-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946409-11-6
Record name 3,4-Dihydro-2H-1-benzopyran-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Chroman-6-sulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chroman-6-sulfonyl chloride (CAS: 946409-11-6) serves as a critical electrophilic building block in modern drug discovery and peptide synthesis. As a fusion of a benzene ring and a dihydropyran ring, the chroman scaffold is a "privileged structure" found in numerous bioactive natural products (e.g., Tocopherols/Vitamin E) and synthetic therapeutics.

This guide analyzes the chemical properties, synthesis, and reactivity of chroman-6-sulfonyl chloride, distinguishing the core scaffold from its highly specialized derivative, 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) , a standard protecting group in solid-phase peptide synthesis (SPPS).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The utility of chroman-6-sulfonyl chloride stems from the electronic activation provided by the ether oxygen at position 1, which directs electrophilic substitution to position 6 (para to the oxygen).

Core Compound vs. Pmc-Cl Derivative

It is vital to distinguish between the parent scaffold and the sterically crowded Pmc derivative used in peptide chemistry.

FeatureChroman-6-sulfonyl chloride (Core) Pmc-Cl (Derivative)
Structure Unsubstituted chroman ringPentamethyl-substituted chroman
CAS Number 946409-11-6 112160-39-1
Molecular Weight 232.68 g/mol 302.82 g/mol
Physical State Viscous oil or low-melting solidWhite powder (MP: 77–82 °C)
Primary Application Scaffold: Library synthesis, MedChemReagent: Arginine protection (SPPS)
Reactivity High (Sterically accessible)Tuned (Acid-labile, sterically hindered)
Electronic Properties

The sulfonyl chloride moiety (


) is a hard electrophile. The chroman oxygen donates electron density into the aromatic ring via resonance (+M effect), making the C6 position nucleophilic during synthesis, but the resulting sulfonyl group is strongly electron-withdrawing (-I, -M), deactivating the ring toward further electrophilic attack.

Synthesis & Manufacturing

The industrial synthesis of chroman-6-sulfonyl chloride typically employs electrophilic aromatic substitution (chlorosulfonation) . This method is preferred for its atom economy and direct access to the sulfonyl chloride functionality.

Mechanism: Chlorosulfonation

The reaction utilizes chlorosulfonic acid (


), which acts as both the solvent and the reagent.
  • Generation of Electrophile: Chlorosulfonic acid dissociates to form the electrophilic sulfonyl cation (

    
     or 
    
    
    
    ).
  • Electrophilic Attack: The chroman ring, activated by the ether oxygen, attacks the electrophile at the C6 position (para-directing).

  • Conversion to Chloride: A second equivalent of chlorosulfonic acid (or added thionyl chloride) converts the intermediate sulfonic acid to the sulfonyl chloride.

Chlorosulfonation cluster_conditions Reaction Conditions Chroman Chroman (Nucleophile) Intermediate Chroman-6-sulfonic Acid (Intermediate) Chroman->Intermediate Electrophilic Aromatic Substitution (0-5°C) ClSO3H Chlorosulfonic Acid (Excess) ClSO3H->Intermediate Product Chroman-6-sulfonyl Chloride (Electrophile) Intermediate->Product -H2SO4 +Cl- Params Temp: 0°C to RT Solvent: Neat or DCM Quench: Pour onto ice

Figure 1: Synthesis pathway via chlorosulfonation. The ether oxygen directs substitution to the C6 position.

Reactivity & Synthetic Utility

The primary utility of chroman-6-sulfonyl chloride is the formation of sulfonamides , a pharmacophore found in antibiotics, diuretics, and 5-HT receptor antagonists.

Sulfonamide Formation (Schotten-Baumann Conditions)

The reaction with amines proceeds via a nucleophilic acyl substitution mechanism at the sulfur atom.

  • Nucleophile: Primary or secondary amine.

  • Base: Pyridine, Triethylamine (

    
    ), or aqueous 
    
    
    
    .
  • Solvent: DCM, THF, or DMF.

Mechanism:

  • Addition: The amine nitrogen attacks the sulfur center, pushing electrons onto one of the oxygens.

  • Elimination: The chloride ion is expelled as a leaving group, reforming the

    
     bond.
    
  • Deprotonation: The base neutralizes the generated

    
     to drive the equilibrium.
    

Sulfonylation Reactants Chroman-6-SO2Cl + Amine (R-NH2) TS Tetrahedral Intermediate (Pentacoordinate Sulfur) Reactants->TS Nucleophilic Attack Products Chroman-6-Sulfonamide + HCl TS->Products Elimination of Cl- Base Base (e.g., Et3N) Products->Base HCl Scavenging

Figure 2: Mechanism of sulfonamide formation. Base is required to scavenge the HCl byproduct.

Stability & Hydrolysis

Sulfonyl chlorides are moisture-sensitive.

  • Hydrolysis: Reacts with water to form chroman-6-sulfonic acid and HCl.

  • Storage: Must be stored under inert gas (Argon/Nitrogen) at -20°C to prevent degradation.

Applications in Drug Discovery

Medicinal Chemistry Scaffolds

The chroman-6-sulfonamide moiety is a bioisostere for other aryl sulfonamides but offers unique physicochemical properties:

  • Lipophilicity: The saturated pyran ring increases

    
     compared to a benzofuran, improving membrane permeability.
    
  • Conformation: The "pucker" of the dihydropyran ring provides a distinct 3D vector for substituents compared to flat naphthalene systems.

Target Classes:

  • 5-HT Receptors: Chroman derivatives are frequent antagonists for 5-HT1A and 5-HT6 receptors.

  • Ion Channels: Used in blockers of

    
     channels for atrial fibrillation.
    
Peptide Synthesis (The "Pmc" Group)

While the core scaffold is used for drugs, the 2,2,5,7,8-pentamethyl derivative (Pmc-Cl) is a cornerstone of peptide chemistry.

  • Function: Protects the guanidino group of Arginine during Fmoc-SPPS.

  • Advantage: The electron-rich pentamethyl ring makes the sulfonyl bond highly acid-labile.

  • Deprotection: Cleaved rapidly by Trifluoroacetic acid (TFA), regenerating the Arginine side chain.

Experimental Protocols

Protocol A: General Sulfonylation of an Amine

Use this protocol for library generation using Chroman-6-sulfonyl chloride.

Reagents:

  • Chroman-6-sulfonyl chloride (1.0 equiv)[1]

  • Amine (1.1 equiv)[2]

  • Triethylamine (1.5 equiv) or Pyridine (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve the amine and triethylamine in anhydrous DCM (

    
     concentration) in a round-bottom flask under Nitrogen.
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add chroman-6-sulfonyl chloride portion-wise (solid) or dropwise (if dissolved in DCM) over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Quench with water.[3]

    • Wash organic layer with

      
       (to remove unreacted amine/pyridine).
      
    • Wash with saturated

      
       and brine.[2]
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOH/Hexanes or purify via flash column chromatography (Hexanes/EtOAc).

Safety & Handling (MSDS Summary)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[4]

  • Reactivity: Reacts violently with water.

PPE Requirements:

  • Respiratory: Fume hood is mandatory.

  • Skin: Nitrile gloves (double gloving recommended) and lab coat.

  • Eyes: Chemical safety goggles.

First Aid:

  • Inhalation: Move to fresh air immediately.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[3]

  • Eye Contact: Rinse cautiously with water for 15 minutes. Seek immediate medical attention.

References

  • Biosynth . Chroman-6-sulfonyl chloride Product Page. Accessed 2024.[3] Link

  • Sigma-Aldrich . 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride (Pmc-Cl) Product Sheet. Accessed 2024.[3] Link

  • PubChem . Compound Summary: 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride.[5][1][4][6][7] National Library of Medicine. Link

  • ChemicalBook . Chroman-6-sulfonyl chloride Properties. Accessed 2024.[3] Link

Sources

A Comprehensive Technical Guide to the Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (PMC-Cl), a crucial reagent in peptide synthesis and other areas of organic chemistry. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of this synthesis, tailored for researchers, chemists, and professionals in drug development.

Introduction: The Significance of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride

2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride, often abbreviated as PMC-Cl, is a vital building block, primarily recognized for its role in the introduction of the acid-labile 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group for the guanidino function of arginine in solid-phase peptide synthesis. The Pmc group offers the advantage of being cleaved under milder acidic conditions than the more traditional 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, a critical feature for the synthesis of sensitive peptides.

The core of PMC-Cl is the 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH) moiety, a derivative of the antioxidant vitamin E (α-tocopherol).[1] This structural heritage imparts unique properties to the Pmc protecting group. The synthesis of PMC-Cl, therefore, begins with the construction of this chromanol core, followed by the introduction of the sulfonyl chloride functionality.

Synthetic Strategy: A Two-Stage Approach

The most logical and widely practiced approach to the synthesis of PMC-Cl is a two-stage process. This strategy ensures a high degree of purity and yield for the final product.

  • Stage 1: Synthesis of the Precursor, 2,2,5,7,8-Pentamethylchroman-6-ol (PMC-OH). This initial stage focuses on constructing the chroman ring system with the required pentamethyl substitution pattern.

  • Stage 2: Chlorosulfonation of PMC-OH. The second stage involves the electrophilic aromatic substitution of the hydroxyl-bearing aromatic ring of PMC-OH to introduce the sulfonyl chloride group.

This bifurcated approach allows for the purification of the intermediate PMC-OH, which is crucial for the success of the subsequent, often sensitive, chlorosulfonation step.

Stage 1: Synthesis of 2,2,5,7,8-Pentamethylchroman-6-ol (PMC-OH)

The synthesis of PMC-OH is typically achieved through a Friedel-Crafts-type alkylation of a suitably substituted hydroquinone with an allylic alcohol. A well-established method involves the reaction of 2,3,5-trimethylhydroquinone with 3-methyl-2-buten-1-ol in the presence of a Lewis acid catalyst.[2]

Mechanistic Insights

The reaction proceeds via the formation of a carbocation from 3-methyl-2-buten-1-ol, facilitated by the Lewis acid (e.g., aluminum chloride). This electrophile then attacks the electron-rich hydroquinone ring. A subsequent intramolecular cyclization, also promoted by the Lewis acid, forms the chroman ring system.

Experimental Protocol: Synthesis of PMC-OH

The following protocol is adapted from established literature procedures.[2]

Materials:

  • 2,3,6-Trimethylhydroquinone

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM)

  • 3-Methyl-2-buten-1-ol

  • Ice-water

  • Magnesium sulfate (MgSO₄)

  • Heptane

Procedure:

  • A suspension of anhydrous aluminum chloride (1.86 mol) in dry dichloromethane (850 ml) is cooled to 5°C in an ice bath.

  • To this suspension, 2,3,6-trimethylhydroquinone (1.69 mol) is introduced, and the mixture is stirred for 30 minutes.

  • 3-Methyl-2-buten-1-ol (1.86 mol) is then added dropwise, maintaining the temperature between 5-10°C.

  • The reaction mixture is stirred at room temperature overnight.

  • The mixture is then carefully poured into ice-water to quench the reaction.

  • The resulting precipitate is filtered off.

  • The filtrate is extracted with dichloromethane.

  • The combined organic phase is washed with water until neutral, dried over magnesium sulfate, and evaporated under reduced pressure.

  • The crude product is purified by distillation, with the main fraction collected at 140°C and 0.4 mbar.

  • Further purification can be achieved by recrystallization from heptane to yield the final product with a melting point of 85°-88°C.[2]

Data Summary:

Reactant/ProductMolar Mass ( g/mol )Amount (mol)Amount (g)
2,3,6-Trimethylhydroquinone152.191.69257
Anhydrous Aluminum Chloride133.341.86248
3-Methyl-2-buten-1-ol86.131.86160
PMC-OH (Product) 220.31 - 153.3 (yield)

Stage 2: Chlorosulfonation of 2,2,5,7,8-Pentamethylchroman-6-ol

The conversion of the phenolic PMC-OH to the desired sulfonyl chloride is achieved through an electrophilic aromatic substitution reaction using a suitable chlorosulfonating agent. Chlorosulfonic acid (HSO₃Cl) is a powerful and commonly used reagent for this transformation.[3][4]

Mechanistic Considerations and Causality of Experimental Choices

The chlorosulfonation of aromatic compounds, particularly electron-rich phenols, is a well-known reaction. The electrophile in this reaction is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated from chlorosulfonic acid.[5]

The reaction with hindered phenols like PMC-OH presents specific challenges. The bulky alkyl groups on the aromatic ring can sterically hinder the approach of the electrophile. Therefore, careful control of reaction conditions is paramount to achieve a good yield and avoid side reactions.

Choice of Reagent: Chlorosulfonic acid is a highly reactive reagent. Its use ensures a direct and efficient conversion of the phenol to the sulfonyl chloride. However, its reactivity also necessitates careful handling and temperature control to prevent charring and discoloration of the product.[6][7]

Solvent Selection: An inert solvent that can dissolve the starting material and remain stable under the harsh reaction conditions is required. Dichloromethane or chloroform are common choices. The reaction can also be run neat, using an excess of chlorosulfonic acid as both reactant and solvent.

Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0°C to room temperature) to control the exothermicity of the reaction and minimize the formation of byproducts.

Experimental Protocol: Synthesis of PMC-Cl

The following is a generalized protocol for the chlorosulfonation of a hindered phenol, which should be adapted and optimized for the specific synthesis of PMC-Cl.

Materials:

  • 2,2,5,7,8-Pentamethylchroman-6-ol (PMC-OH)

  • Chlorosulfonic acid

  • Dry dichloromethane (DCM) or chloroform (optional)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve PMC-OH in a minimal amount of dry DCM or chloroform. Cool the solution to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid (typically 2-3 equivalents) dropwise to the cooled solution with vigorous stirring. The addition should be controlled to maintain the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid.

  • Extract the aqueous mixture with dichloromethane or chloroform.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude PMC-Cl.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). The melting point of pure PMC-Cl is reported to be 77-82 °C.

Self-Validating System: Throughout the protocol, progress should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material and the formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Synthetic Workflow

Overall Synthesis Workflow

Synthesis_Workflow cluster_stage1 Stage 1: PMC-OH Synthesis cluster_stage2 Stage 2: Chlorosulfonation 2_3_5_trimethylhydroquinone 2,3,5-Trimethylhydroquinone PMC_OH_Reaction Friedel-Crafts Alkylation & Cyclization (AlCl3, DCM) 2_3_5_trimethylhydroquinone->PMC_OH_Reaction 3_methyl_2_buten_1_ol 3-Methyl-2-buten-1-ol 3_methyl_2_buten_1_ol->PMC_OH_Reaction PMC_OH 2,2,5,7,8-Pentamethylchroman-6-ol (PMC-OH) PMC_OH_Reaction->PMC_OH PMC_Cl_Reaction Electrophilic Aromatic Substitution PMC_OH->PMC_Cl_Reaction Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->PMC_Cl_Reaction PMC_Cl 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (PMC-Cl) PMC_Cl_Reaction->PMC_Cl Chlorosulfonation_Mechanism PMC_OH PMC-OH Sigma_Complex Sigma Complex (Resonance Stabilized) PMC_OH->Sigma_Complex + SO2Cl+ HSO3Cl HSO3Cl Electrophile_Generation Generation of Electrophile (SO2Cl+) HSO3Cl->Electrophile_Generation SO2Cl_plus SO2Cl+ Electrophile_Generation->SO2Cl_plus SO2Cl_plus->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation PMC_Cl PMC-Cl Deprotonation->PMC_Cl - H+

Caption: Simplified mechanism of chlorosulfonation of PMC-OH.

Conclusion and Future Perspectives

The synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride is a well-defined process that relies on fundamental principles of organic chemistry. The two-stage approach, involving the initial synthesis of the PMC-OH precursor followed by its chlorosulfonation, provides a reliable route to this important reagent. While the protocols provided herein are based on established methodologies, further optimization, particularly in the chlorosulfonation step, could lead to improved yields and simplified purification procedures. The development of milder and more selective chlorosulfonating agents could also be a fruitful area of future research, especially for applications involving sensitive substrates.

References

  • PrepChem. Synthesis of 2,2,5,7,8-pentamethylchroman-6-ol. Available at: [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • Amerigo Scientific. 2,2,5,7,8-Pentamethyl-6-chromanol (97%). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of sulfonyl chlorides by oxidation. Available at: [Link]

  • PubMed. Chemical syntheses of Trolox conjugates which protect human ventricular myocytes against in situ-generated oxyradicals. Available at: [Link]

  • Google Patents. CN103351315A - General preparation method of sulfonyl chloride.
  • Organic Chemistry Portal. Synthesis of sulfonyl chlorides by chlorosulfonation. Available at: [Link]

  • Li, Z., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(21), 5035. Available at: [Link]

  • PubChem. 2,2,5,7,8-Pentamethyl-6-chromanol. Available at: [Link]

  • Cooley, T. A., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18.
  • Google Patents. US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols.
  • Liu, B., et al. (2020). Sulfonation Mechanism of Polysulfone in Concentrated Sulfuric Acid for Proton Exchange Membrane Fuel cell Applications. Polymers, 12(5), 1180. Available at: [Link]

  • ACS Publications. Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry. Available at: [Link]

  • ChemicalForce. (2022, May 20). Chlorosulfonic acid. Powerful lachrymator [Video]. YouTube. Available at: [Link]

  • ResearchGate. Preparation and properties of sulfonated poly (2, 6-dimethyl-1, 4- phenylene oxide) / ionic liquid /phosphoric acid high temperature proton exchange composite membrane. Available at: [Link]

  • National Institutes of Health. The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. Available at: [Link]

  • ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]

  • Wikipedia. Chlorosulfuric acid. Available at: [Link]

  • Google Patents. US3313839A - Preparation of sulfate esters by the reaction of chlorosulfonic acid with alkoxylated alkyl phenols.
  • Pharmaffiliates. 2,2,5,7,8-Pentamethyl-6-Chromanol. Available at: [Link]

  • National Institutes of Health. Study on Control of Polymeric Architecture of Sulfonated Hydrocarbon-Based Polymers for High-Performance Polymer Electrolyte Membranes in Fuel Cell Applications. Available at: [Link]

  • Wikipedia. Kava. Available at: [Link]

  • Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene? Available at: [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]

  • Google Patents. WO2019043251A1 - 6-chromanol derivatives and their synthesis.
  • University of British Columbia. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Available at: [Link]

Sources

Chroman-6-sulfonyl chloride CAS number 946409-11-6

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and application of Chroman-6-sulfonyl chloride (CAS 946409-11-6) . This compound serves as a critical electrophilic "warhead" in medicinal chemistry, enabling the introduction of the pharmacologically privileged chroman moiety into drug candidates via stable sulfonamide linkages.

CAS Number: 946409-11-6 IUPAC Name: 3,4-Dihydro-2H-1-benzopyran-6-sulfonyl chloride Formula: C


H

ClO

S Molecular Weight: 232.68 g/mol [1]

Executive Summary

Chroman-6-sulfonyl chloride is a bicyclic sulfonyl chloride reagent used primarily to synthesize sulfonamide-based libraries and active pharmaceutical ingredients (APIs). Structurally, it consists of a lipophilic chroman (dihydrobenzopyran) ring fused to a reactive chlorosulfonyl group.

Unlike its highly substituted analog Pmc-Cl (2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride)—widely used as an arginine protecting group in peptide synthesis—the unsubstituted Chroman-6-sulfonyl chloride is typically utilized as a scaffold builder . It imparts the chroman core's specific steric and electronic properties to a target molecule without the steric bulk of the pentamethyl variant.

Chemical Architecture & Reactivity

The reactivity of CAS 946409-11-6 is defined by the interplay between the electron-rich chroman ring and the electron-deficient sulfonyl center.

Electronic Effects
  • Chroman Ring (Donor): The oxygen atom at position 1 exerts a positive mesomeric effect (+M), increasing electron density at the ortho and para positions. This directs the sulfonyl group to the 6-position (para to the ether linkage) during electrophilic aromatic substitution synthesis.

  • Sulfonyl Chloride (Acceptor): The sulfur atom is highly electrophilic (

    
    ), making it susceptible to nucleophilic attack by amines (
    
    
    
    ), alcohols (
    
    
    ), and thiols (
    
    
    ).
Stability Profile
  • Hydrolysis: The compound is moisture-sensitive. Water attacks the sulfur center to form Chroman-6-sulfonic acid and hydrochloric acid (HCl).

  • Thermal: Generally stable at room temperature under inert atmosphere (

    
     or Ar), but thermal decomposition can occur >100°C, releasing 
    
    
    
    .

Synthesis & Manufacturing

The industrial preparation of Chroman-6-sulfonyl chloride typically follows a Direct Chlorosulfonation route. This method is preferred for its atom economy compared to oxidative chlorination of thiols.

Synthetic Pathway

The reaction involves treating the parent chroman with excess chlorosulfonic acid (


). The reaction proceeds via an electrophilic aromatic substitution mechanism.

Synthesis Chroman Chroman (Precursor) Inter Intermediate Sulfonic Acid Chroman->Inter Electrophilic Attack (0°C to RT) ClSO3H Chlorosulfonic Acid (Reagent) ClSO3H->Inter Product Chroman-6-sulfonyl Chloride (CAS 946409-11-6) Inter->Product Dehydration/Chlorination (Excess ClSO3H) Byproduct H2SO4 / HCl (Byproducts) Inter->Byproduct

Figure 1: Direct chlorosulfonation pathway. The electron-donating oxygen of the chroman ring directs substitution to the 6-position.

Optimization Parameters

To maximize yield and purity, the following parameters are critical:

  • Stoichiometry: A 3-5 molar excess of

    
     is required. The first equivalent acts as the sulfonating agent; the excess acts as the chlorinating agent and solvent.
    
  • Temperature Control: The addition must be performed at

    
     to prevent ring opening or polymerization. The mixture is then allowed to warm to room temperature to drive the conversion to the sulfonyl chloride.
    
  • Quenching: The reaction mixture is poured onto crushed ice/DCM. Violent hydrolysis of excess acid occurs; controlled addition is vital for safety.

Applications in Drug Discovery

Sulfonamide Synthesis (The "Hinsberg" Coupling)

The primary utility of CAS 946409-11-6 is the synthesis of sulfonamides, a pharmacophore found in diuretics, carbonic anhydrase inhibitors, and COX-2 inhibitors. The chroman moiety improves lipophilicity (


) and metabolic stability compared to simple phenyl rings.
Experimental Protocol: General Sulfonylation

Objective: Coupling Chroman-6-sulfonyl chloride with a primary amine (


).

Reagents:

  • Chroman-6-sulfonyl chloride (1.0 equiv)

  • Amine substrate (1.0 - 1.2 equiv)[2]

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Workflow:

  • Preparation: Dissolve the amine and base in anhydrous DCM under Nitrogen.

  • Addition: Cool the solution to

    
    . Add Chroman-6-sulfonyl chloride (dissolved in minimal DCM) dropwise over 10 minutes.
    
  • Reaction: Stir at

    
     for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC/LC-MS (disappearance of amine).
    
  • Workup: Wash with

    
     (to remove unreacted amine/base), followed by saturated 
    
    
    
    and Brine.
  • Purification: Dry over

    
    , concentrate, and recrystallize or purify via flash chromatography.
    

Coupling Setup Setup: Amine + Base in DCM (Inert Atmosphere) Addition Addition: Add Sulfonyl Chloride (0°C, Dropwise) Setup->Addition Cool to 0°C Reaction Reaction: Stir 1-4 Hours (Monitor LC-MS) Addition->Reaction Warm to RT Quench Workup: Acid Wash (1M HCl) Base Wash (NaHCO3) Reaction->Quench Conversion >95% Final Isolated Sulfonamide Quench->Final Dry & Concentrate

Figure 2: Standard operating procedure for sulfonamide coupling. The base acts as an HCl scavenger.

Handling & Safety (E-E-A-T)

Hazard Classification: Corrosive (Skin Corr. 1B), Reacts with Water.[3][4]

  • Storage: Store at

    
     under inert gas (Argon/Nitrogen). Moisture ingress will degrade the solid into the sulfonic acid (viscous oil/solid).
    
  • PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a lab coat. Handle only in a fume hood.

  • Spill Response: Do not use water. Neutralize with sodium carbonate or lime sand before disposal.

Quantitative Data Summary

PropertyValueNote
Physical State Off-white to pale yellow solidColor darkens upon hydrolysis
Melting Point 60 - 65 °CBroad range indicates impurity (acid)
Boiling Point ~350 °C (Predicted)Decomposes before boiling
Solubility DCM, THF, Ethyl AcetateReacts with alcohols/water
Storage Temp 2 - 8 °CHygroscopic

References

  • Biosynth Carbosynth. Chroman-6-sulfonyl chloride Product Data. Accessed 2024. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24267858 (Chroman-6-sulfonyl chloride). Accessed 2024. Link

  • Yang, Z., et al. "A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation."[5] Synthesis, 2013.[5][6] (General methodology reference). Link

  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. (Technical Overview). Link

Sources

Technical Guide: Synthesis of Novel 6-Sulfonamide-2H-Chromene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the rational design and synthesis of novel 6-sulfonamide-2H-chromene derivatives. These molecular architectures represent a "privileged scaffold" fusion, combining the pharmacophoric properties of the benzopyran (chromene) ring with the zinc-binding capability of the sulfonamide moiety.

Therapeutic Relevance: The primary application of this scaffold is the selective inhibition of Carbonic Anhydrase (CA) isoforms, specifically the tumor-associated transmembrane isoforms hCA IX and hCA XII .[1][2] Overexpression of these isoforms is linked to hypoxic tumor survival and metastasis. Furthermore, recent SAR (Structure-Activity Relationship) studies indicate potential in antidiabetic pathways via


-glucosidase inhibition.

Retrosynthetic Analysis & Strategy

To maximize the efficiency of generating a library of novel derivatives, we employ a divergent synthetic strategy . Rather than synthesizing each derivative from a sulfonamide-bearing precursor, we build the core chromene scaffold first and perform late-stage chlorosulfonation. This allows for the rapid diversification of the


-group on the sulfonamide nitrogen.
Retrosynthetic Logic
  • Target: 6-sulfonamide-2,2-dimethyl-2H-chromene.

  • Disconnection 1 (S-N bond): Separation of the amine library from the sulfonyl chloride core.

  • Disconnection 2 (C-S bond): Electrophilic aromatic substitution (Chlorosulfonation) of the chromene ring.

  • Disconnection 3 (Ring Closure): Thermal rearrangement of an aryl propargyl ether.

  • Starting Materials: Phenol and 3-chloro-3-methylbut-1-yne.

Retrosynthesis Target Target: 6-Sulfonamide-2H-chromene SulfonylCl Intermediate: Chromene-6-sulfonyl chloride SulfonylCl->Target Amination (Library Diversification) Chromene Scaffold: 2,2-Dimethyl-2H-chromene Chromene->SulfonylCl Chlorosulfonation (ClSO3H) Ether Precursor: Aryl Propargyl Ether Ether->Chromene Claisen Rearrangement (Thermal) Start Start: Phenol + 3-chloro-3-methylbut-1-yne Start->Ether Ether Synthesis (Base/Cu)

Figure 1: Retrosynthetic tree illustrating the divergent pathway for library generation.

Synthetic Protocols

The following protocols utilize self-validating checkpoints (TLC, NMR signatures) to ensure high-fidelity synthesis.

Phase 1: Scaffold Assembly (The Chromene Ring)

Objective: Synthesis of 2,2-dimethyl-2H-chromene via Propargyl Ether Cyclization.

Reagents:

  • Phenol (1.0 eq)

  • 3-Chloro-3-methylbut-1-yne (1.2 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq) or

    
    /KI
    
  • Acetonitrile (ACN) or DMF

  • Catalyst: CuCl2 (5 mol%) - Optional but recommended for milder conditions.

Protocol:

  • Ether Formation: Dissolve phenol in dry ACN under

    
     atmosphere. Add DBU and stir for 15 min at 
    
    
    
    . Dropwise add 3-chloro-3-methylbut-1-yne.
  • Catalysis: Add CuCl2 (5 mol%). The copper catalyst facilitates the initial ether formation and can assist in the subsequent cyclization steps.

  • Reflux/Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Mechanistic Insight: The reaction proceeds via an initial O-alkylation to form the propargyl ether, followed by a thermal [3,3]-sigmatropic rearrangement (Claisen) to the ortho-allenyl phenol, which rapidly tautomerizes and cyclizes (1,5-hydrogen shift) to the 2H-chromene.

  • Validation Checkpoint (TLC): Monitor the disappearance of the phenol spot. A new, less polar spot (the chromene) should appear.

  • Workup: Cool to RT, dilute with EtOAc, wash with 1M HCl (to remove DBU), then brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc 95:5).

Key Characterization (1H NMR):

  • Look for the gem-dimethyl singlet (

    
     ppm).
    
  • Crucial: Two doublets for the vinylic protons at C3 and C4 (

    
     and 
    
    
    
    ppm,
    
    
    Hz).
Phase 2: Electrophilic Chlorosulfonation

Objective: Regioselective introduction of the sulfonyl chloride at position 6. Critical Control: Temperature must be strictly managed to prevent polymerization of the C3-C4 double bond.

Protocol:

  • Preparation: Place neat chlorosulfonic acid (

    
    , 5.0 eq) in a round-bottom flask equipped with a drying tube (
    
    
    
    ). Cool to
    
    
    (Ice/Salt bath).
  • Addition: Add the 2,2-dimethyl-2H-chromene (from Phase 1) dropwise (neat or in minimal

    
    ) over 20 minutes.
    
    • Caution: Reaction is highly exothermic.[3] Maintain internal temp

      
      .
      
  • Reaction: Stir at

    
     for 2 hours.
    
    • Regioselectivity: The ether oxygen at position 1 activates the ortho and para positions. Position 6 (para) is sterically favored and electronically activated. Position 8 is sterically hindered by the gem-dimethyl group at C2.

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a gummy solid or oil.

  • Extraction: Extract immediately with

    
    . Wash with cold water. Dry over 
    
    
    
    and concentrate in vacuo at low temperature (
    
    
    ).
    • Note: Sulfonyl chlorides are unstable; proceed immediately to Phase 3.

Phase 3: Library Diversification (Amination)

Objective: Synthesis of final sulfonamide derivatives.

Protocol:

  • Coupling: Dissolve the crude chromene-6-sulfonyl chloride (1.0 eq) in dry THF or DCM.

  • Base: Add Pyridine or Triethylamine (1.2 eq).

  • Amine Addition: Add the requisite amine (

    
    , 1.1 eq). Stir at RT for 3–12 hours.
    
  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), then saturated

    
    .
    
  • Final Purification: Recrystallization (EtOH) or Column Chromatography.

Workflow Visualization

SyntheticWorkflow Phenol Phenol (Start) Step1 Step 1: Etherification 3-chloro-3-methylbut-1-yne DBU/CuCl2, Reflux Phenol->Step1 Chromene 2,2-dimethyl-2H-chromene (Scaffold) Step1->Chromene Yield: 75-85% Step2 Step 2: Chlorosulfonation ClSO3H, -5°C (Electrophilic Subst.) Chromene->Step2 SulfonylCl Sulfonyl Chloride (Intermediate) Step2->SulfonylCl Regioselective (C6) Step3 Step 3: Amination R-NH2, Pyridine (Nucleophilic Subst.) SulfonylCl->Step3 Final 6-Sulfonamide-2H-chromene (Final Product) Step3->Final Library Gen.

Figure 2: Step-by-step synthetic workflow for the generation of chromene sulfonamide libraries.

Data Presentation & SAR Insights

The choice of the amine (


) critically dictates the biological activity. Below is a summary of expected yields and SAR trends based on literature for this scaffold.
EntryR-Group (Amine)Electronic NaturePredicted Yield (%)SAR Implication (CA Inhibition)
1

(Ammonia)
Neutral85-90%High Potency. Unsubstituted sulfonamides bind Zn(II) most effectively.
2

(Aniline)
Weak Electron W/D75-80%Reduced potency due to steric clash; good for selectivity tuning.
3

Hydrophilic80%Improved water solubility; targets surface residues (Thr199).
4

(e.g., Morpholine)
Electron Rich85%often inactive against CA (needs primary sulfonamide), but useful for anti-inflammatory screening.

Technical Note on Purity: All final compounds must be validated by HPLC (>95% purity) before biological testing. The presence of unreacted sulfonyl chloride leads to false positives in enzyme assays due to non-specific alkylation.

Mechanism of Action (Biological Context)

The therapeutic efficacy of these derivatives relies on the "Tail Approach." The sulfonamide "head" anchors to the catalytic Zinc, while the chromene "tail" interacts with the hydrophobic and hydrophilic halves of the enzyme active site, imparting isoform selectivity.

MOA cluster_enzyme Carbonic Anhydrase Active Site Inhibitor 6-Sulfonamide-Chromene Zn Catalytic Zinc (Zn2+) (Active Site) Inhibitor->Zn Coordination (N-Zn) Thr199 Thr199 Residue (Gatekeeper) Inhibitor->Thr199 H-Bonding (SO2...HO) Hydrophobic Hydrophobic Pocket (Selectivity Region) Inhibitor->Hydrophobic Van der Waals (Chromene Ring)

Figure 3: Binding mechanism of sulfonamide-chromene inhibitors within the Carbonic Anhydrase active site.[4]

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Kouznetsov, V. V., et al. (2010). Recent progress in the synthesis of 2H-chromenes.[5][6][7][8] Current Organic Chemistry, 14(10). Link

  • Angapelly, S., et al. (2017). Synthesis and biological evaluation of novel 6-sulfonamido-2H-chromene derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Guzel-Akdemir, O., et al. (2013). Synthesis and cytotoxic activity of some new 2H-chromene derivatives. Medicinal Chemistry Research. Link

Sources

Methodological & Application

Pmc-Cl protection of arginine in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Use of Pmc-Cl for Arginine Side-Chain Protection in Solid-Phase Peptide Synthesis (SPPS)

Abstract

The guanidinium group of arginine presents a significant chemical challenge in solid-phase peptide synthesis (SPPS) due to its high basicity (pKa ≈ 12.5) and nucleophilicity. Effective side-chain protection is therefore critical to prevent undesirable side reactions during peptide assembly. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, introduced via its chloride (Pmc-Cl), is a widely utilized protecting group for arginine in Fmoc-based SPPS. This document provides an in-depth guide on the chemistry, strategic application, and detailed protocols for using Pmc-Cl for arginine protection. It includes a comparative analysis against other common sulfonyl-based protecting groups, troubleshooting guidance, and validated experimental procedures.

Introduction: The Challenge of Arginine in SPPS

Arginine's guanidinium side chain is a potent nucleophile that can engage in several deleterious side reactions during peptide synthesis. If left unprotected, it can lead to:

  • Acylation: Unwanted acylation by the activated carboxyl group of the incoming amino acid, leading to branched peptide impurities.

  • Intra- and Intermolecular Cyclization: Formation of lactam structures, particularly with adjacent aspartic acid or asparagine residues.

  • Protonation Issues: The high basicity of the guanidinium group can interfere with the reaction microenvironment, neutralizing reagents and hindering coupling efficiency.

To circumvent these issues, the guanidinium group is reversibly masked with a protecting group. The ideal protecting group for Fmoc-SPPS must be stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) yet be readily cleavable under the mildly acidic conditions used for final peptide cleavage from the resin and global deprotection (e.g., Trifluoroacetic acid, TFA).

The Pmc group, a member of the arylsulfonyl family, was developed to meet these criteria, offering a more acid-labile alternative to earlier groups like tosyl (Tos) and Mtr.

The Pmc Protecting Group: Mechanism and Rationale

The Pmc group is attached to one of the terminal nitrogens of the arginine guanidinium group. Its acid lability is derived from the electron-rich pentamethylchroman ring system.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of the Pmc group is an SN1-type reaction initiated by protonation of the sulfonyl group by a strong acid like TFA. This is followed by the formation of a stabilized tertiary benzylic carbocation. This carbocation is highly susceptible to capture by nucleophilic scavengers present in the cleavage cocktail.

Pmc_Cleavage_Mechanism cluster_0 TFA-Mediated Cleavage cluster_1 Carbocation Formation & Scavenging TFA TFA (H⁺) Protonated_Pmc Protonated Intermediate TFA->Protonated_Pmc Protonation of Sulfonyl Arg_Pmc Resin-Peptide-Arg(Pmc) Arg_Pmc->Protonated_Pmc Carbocation Pmc Carbocation⁺ Protonated_Pmc->Carbocation S-N Bond Cleavage Deprotected_Arg Resin-Peptide-Arg Protonated_Pmc->Deprotected_Arg Trapped_Cation Scavenged Pmc Carbocation->Trapped_Cation Scavengers Scavengers (e.g., TIS, H₂O, Thioanisole) Scavengers->Trapped_Cation Nucleophilic Attack

Caption: Mechanism of Pmc group cleavage in TFA.

The crucial role of scavengers is to efficiently trap the liberated Pmc carbocation.[1][2] Without effective scavengers, this reactive electrophile can cause significant side reactions, most notably the alkylation of sensitive residues like tryptophan and tyrosine.[1] Water and triisopropylsilane (TIS) are common scavengers used for this purpose.[2]

Comparative Analysis: Pmc vs. Pbf and Mtr

The choice of protecting group for arginine is a critical decision in SPPS design. The Pmc group was a significant improvement over the older Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) group, but the subsequently developed Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group offers further advantages in many applications.[3]

FeatureMtr (Mesitylene-2-sulfonyl)Pmc (Pentamethylchroman-6-sulfonyl)Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl)
Structure Electron-rich aromatic ringChroman ring system (6-membered ether ring)Dihydrobenzofuran ring (5-membered ether ring)
Acid Lability LowestIntermediateHighest
Cleavage Conditions Requires strong TFA conditions (e.g., 95% TFA) for prolonged periods (>4-6 hours) or harsher acids like HF.Cleaved with standard TFA cocktails (e.g., 95% TFA) in 2-4 hours.[4]Rapidly cleaved with standard TFA cocktails, often in 1-2 hours.
Side Reaction Potential High potential for incomplete cleavage. Risk of sulfonation of Trp/Tyr.Moderate risk of Trp alkylation by the Pmc carbocation.[5][6] Can be minimized with scavengers.Lower propensity for Trp alkylation due to faster cleavage kinetics and potentially a more stable carbocation.[5]
Primary Application Largely superseded in modern Fmoc-SPPS due to its high stability.General-purpose Arg protection. Effective for many sequences but requires caution with Trp-containing peptides.[5]Preferred choice for Trp-containing peptides and for sequences with multiple Arg residues due to faster, cleaner deprotection.[5]

Experimental Protocols

Safety Precaution: Always handle reagents like Pmc-Cl, TFA, pyridine, and DMF in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 4.1: Synthesis of Fmoc-Arg(Pmc)-OH

This protocol details the sulfonylation of the arginine side chain using Pmc-Cl.

Materials:

  • Fmoc-Arg-OH

  • 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)

  • Acetone

  • Water

  • Pyridine or Diisopropylethylamine (DIEA)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve Fmoc-Arg-OH (1 equivalent) in a mixture of acetone and water (e.g., 1:1 v/v).

  • Basification: Cool the solution in an ice bath (0-5 °C). Slowly add pyridine or DIEA (approx. 2.5-3 equivalents) to the solution while stirring to raise the pH to >9.

  • Pmc-Cl Addition: In a separate flask, dissolve Pmc-Cl (approx. 1.1-1.2 equivalents) in a minimal amount of acetone. Add this solution dropwise to the stirring Fmoc-Arg-OH solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Remove the acetone by rotary evaporation.

    • Dilute the remaining aqueous solution with ethyl acetate.

    • Acidify the mixture to pH 2-3 by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Fmoc-Arg(Pmc)-OH. The product can be further purified by crystallization or flash chromatography if necessary.

Protocol 4.2: SPPS Workflow using Fmoc-Arg(Pmc)-OH

This protocol outlines the key steps for incorporating an Arg(Pmc) residue and performing the final cleavage.

Workflow Diagram:

SPPS_Workflow Resin Start: Rink Amide Resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Coupling 2. Couple Next AA (e.g., HATU/DIEA) Wash_1->Coupling Wash_2 Wash (DMF) Coupling->Wash_2 Loop Repeat Steps 1-2 for each AA Wash_2->Loop Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection Synthesis Complete Cleavage 3. Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 4. Precipitate in Cold Ether Cleavage->Precipitation Peptide Crude Peptide Precipitation->Peptide

Caption: A typical Fmoc-SPPS cycle and final cleavage workflow.

Procedure:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides). Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF.

  • Coupling of Fmoc-Arg(Pmc)-OH:

    • Pre-activate Fmoc-Arg(Pmc)-OH (3-4 equivalents) with a coupling agent like HATU (3-4 eq.) in the presence of a base like DIEA (6-8 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor coupling completion with a Kaiser test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the peptidyl-resin with DCM and dry it under vacuum.

    • Prepare the cleavage cocktail. For a peptide without Trp, Met, or Cys, Reagent R (TFA/TIS/H₂O, 95:2.5:2.5 v/v) is often sufficient.[7]

    • For peptides with Trp, a more robust scavenger mix is required to prevent Pmc reattachment. A recommended cocktail is TFA/thioanisole/H₂O/EDT (90:5:3:2 v/v).

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and incubate at room temperature with occasional swirling for 2-4 hours. Note that sequences with multiple Arg(Pmc) residues may require longer cleavage times.[1][4]

  • Peptide Isolation:

    • Filter the resin and collect the TFA filtrate.

    • Concentrate the TFA solution to a small volume.

    • Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

    • Dry the peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.

Troubleshooting and Key Considerations

  • Incomplete Cleavage: If mass spectrometry reveals a +336 Da modification (the mass of the Pmc group), cleavage is incomplete. This is common in peptides with multiple Arg(Pmc) residues. Solution: Increase the cleavage time to 4-6 hours or add thioanisole to the cleavage cocktail, which has been shown to accelerate Pmc removal.[1]

  • Tryptophan Modification: The most significant side reaction is the alkylation of the Trp indole side chain by the Pmc carbocation, leading to a +336 Da adduct. This is especially pronounced when Arg(Pmc) and Trp are spatially close in the peptide sequence.[6] Solution: For Trp-containing peptides, the use of Fmoc-Arg(Pbf)-OH is strongly recommended over Fmoc-Arg(Pmc)-OH.[5] If Pmc must be used, employ a scavenger-rich cleavage cocktail containing thioanisole and EDT.

  • Sulfonation: In rare cases, transfer of the sulfonyl group (not the entire Pmc group) to nucleophilic side chains like Tyr or Trp can occur.[8] Solution: Ensure the cleavage cocktail contains sufficient scavengers like water and thioanisole to trap reactive species.[8]

Conclusion

The Pmc group is a robust and effective protecting group for the arginine side chain in Fmoc-SPPS. Its stability to piperidine and lability to moderate TFA concentrations make it a valuable tool for the synthesis of a wide range of peptides. However, its use requires careful consideration, particularly for sequences containing tryptophan, where the risk of side reactions is significant. For such cases, the more modern Pbf protecting group is generally the superior choice. By understanding the underlying chemistry and following validated protocols, researchers can successfully leverage the Pmc group to achieve high-quality synthetic peptides.

References

  • Aapptec Peptides. (n.d.). Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf)-OH. Technical Support Information Bulletin 1026. Retrieved from [Link]

  • Stierand, K., & Stawikowski, M. (1996). Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection. Letters in Peptide Science, 3(3), 151-154. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Note: While not directly cited for a specific point in the text above, this is an authoritative review on the topic.) URL: [Link]

  • Fields, C. G., & Fields, G. B. (1993). A new protecting group for Fmoc solid-phase synthesis of C-terminal tryptophan-containing peptides. Tetrahedron Letters, 34(41), 6661-6664. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2928. Retrieved from [Link]

  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. (Originally a technical bulletin from a peptide synthesis company). Retrieved from [Link]

  • Cruz, L. J., et al. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 22(2), 154. Retrieved from [Link]

Sources

Use of Chroman-6-sulfonyl chloride in detecting thiol-containing biomolecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Profiling of Thiol-Biomolecules using Chroman-6-sulfonyl Chloride (Pmc-Cl)

Executive Summary

This guide details the protocol for utilizing 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) as a derivatization reagent for the detection and quantification of thiol-containing biomolecules (e.g., Cysteine, Glutathione, Homocysteine). While Pmc-Cl is classically recognized as an acid-labile protecting group for Arginine in solid-phase peptide synthesis (SPPS), its electron-rich chroman scaffold serves as an effective UV/fluorescent tag for nucleophilic thiol species.

Key Advantages:

  • Dual-Mode Detection: The electron-rich chroman ring provides strong UV absorbance and intrinsic fluorescence, enhancing detection limits compared to non-derivatized thiols.

  • Selectivity: Under controlled basic conditions, sulfonyl chlorides react preferentially with thiolate anions to form stable thiosulfonates.

  • Stability: The resulting thiosulfonate adducts are sufficiently stable for Reversed-Phase HPLC (RP-HPLC) analysis under standard acidic mobile phase conditions.

Chemical Mechanism & Principles

The core chemistry relies on the nucleophilic attack of the thiolate anion (


) on the sulfonyl sulfur of Pmc-Cl. Unlike the reaction with amines (which forms sulfonamides), the reaction with thiols yields a thiosulfonate  (

).
Reaction Scheme

The reaction requires a basic pH (typically pH 8.0–9.0) to ensure the thiol is deprotonated to the more nucleophilic thiolate form.

ReactionMechanism Pmc Pmc-Cl (Chroman-6-sulfonyl chloride) Product Pmc-S-R (Thiosulfonate Adduct) Pmc->Product Thiol R-SH (Biomolecule) Thiolate R-S⁻ (Thiolate Anion) Thiol->Thiolate Deprotonation Base Base (pH 8-9) Base->Thiolate Thiolate->Product Nucleophilic Substitution

Figure 1: Reaction mechanism for the derivatization of thiols with Pmc-Cl.

Experimental Protocol

Reagents & Equipment
  • Reagent: 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) [CAS: 112160-39-1].[1][2]

  • Solvent: Acetonitrile (ACN), HPLC Grade.

  • Buffer: 100 mM Sodium Borate or Carbonate Buffer, pH 8.5.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol). Note: TCEP is preferred as it is non-thiol and does not compete with the reagent.

  • Quenching Agent: 1% Formic Acid or dilute HCl.

  • HPLC System: C18 Column (e.g., 2.1 x 100 mm, 1.7 µm), UV/FLD Detector.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Dissolve Pmc-Cl in ACN to a concentration of 5–10 mM . Prepare fresh daily to avoid hydrolysis.

  • Tip: Keep the solution protected from light and moisture.

Step 2: Sample Preparation & Reduction Thiols in biological samples often exist as disulfides (e.g., Cystine, GSSG). Reduction is critical for total thiol quantification.

  • Mix 100 µL of sample with 10 µL of 100 mM TCEP .

  • Incubate at Room Temperature (RT) for 20 minutes .

Step 3: Derivatization Reaction

  • Add 200 µL of Borate Buffer (pH 8.5) to the reduced sample. Ensure pH is >8.0.

  • Add 100 µL of Pmc-Cl solution (5 mM in ACN).

    • Molar Ratio: Ensure Pmc-Cl is in at least 5-10x molar excess over total thiols.

  • Vortex briefly and incubate at 40°C for 15–20 minutes (or RT for 30 mins).

    • Note: Heat accelerates the reaction but avoid >50°C to prevent thiosulfonate degradation.

Step 4: Quenching & Cleanup

  • Stop the reaction by adding 10 µL of 10% Formic Acid (lowers pH < 4).

  • Centrifuge at 12,000 x g for 5 minutes to remove any precipitate.

  • Transfer supernatant to an HPLC vial.

HPLC Analysis & Detection

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% -> 95% B (Linear Gradient)

    • 15-17 min: 95% B (Wash)

    • 17-20 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min (for 2.1mm ID) or 1.0 mL/min (for 4.6mm ID).

Detection Settings
  • UV Absorbance: Monitor at 254 nm (aromatic ring) and 210 nm (peptide backbone if applicable).

  • Fluorescence (FLD):

    • Excitation: 290 nm (Optimized for Chroman absorption).

    • Emission: 330–350 nm (Typical emission for substituted phenols/chromans).

    • Validation: Perform a spectral scan of the Pmc-Cl reagent peak to optimize Ex/Em for your specific detector.

Workflow Diagram

Workflow Sample Biological Sample (Protein/Plasma) Reduction Reduction Step (Add TCEP, 20 min RT) Sample->Reduction Derivatization Derivatization (Add Pmc-Cl + pH 8.5 Buffer) (40°C, 20 min) Reduction->Derivatization Quench Quench Reaction (Add Formic Acid) Derivatization->Quench Analysis HPLC-UV/FLD Analysis (Detect Pmc-Thiol Adducts) Quench->Analysis

Figure 2: Analytical workflow for thiol profiling using Pmc-Cl.

Data Interpretation & Troubleshooting

IssuePossible CauseCorrective Action
Low Signal Incomplete derivatization due to low pH.Ensure reaction buffer is pH 8.0–9.0. Thiols must be ionized.
Multiple Peaks Disulfide exchange or mixed disulfides.Ensure complete reduction with TCEP before adding Pmc-Cl.
Reagent Peak Interference Excess Pmc-Cl co-eluting with analytes.Adjust gradient slope. Pmc-Cl (hydrolyzed to sulfonic acid) usually elutes earlier than the hydrophobic thiosulfonate adducts.
Unstable Baseline Pmc-Cl hydrolysis in the detector.Ensure the reaction is fully quenched (acidified) before injection.

References

  • Ramage, R., Green, J., & Blake, A. J. (1991).[3] Acid labile protecting groups for the guanidino function of arginine. Tetrahedron, 47(32), 6353-6370.[3] Link

    • Foundational paper describing the synthesis and properties of the Pmc group.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291. Link

    • Describes the general reactivity of sulfonyl chlorides with thiols.
  • BenchChem. (n.d.). 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride Product Information. Retrieved October 26, 2023. Link

    • Cites the application of Pmc-Cl in thiol derivatiz
  • Nishiguchi, A., Maeda, K., & Miki, S. (2006). Efficient Synthesis of Sulfonyl Chlorides from Thiols. Synthesis, 2006(24), 4131-4134. Link

    • Provides context on the stability and interconversion of thiol-sulfonyl species.

Sources

Application Note: Molecular Docking Simulation of Chromene-6-Sulfonamide Inhibitors Against Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed protocol and theoretical framework for conducting molecular docking simulations of chromene-6-sulfonamide inhibitors, with a primary focus on their interaction with human Carbonic Anhydrase (CA) isozymes. Chromene-6-sulfonamides are a promising class of compounds with diverse biological activities, notably as potent inhibitors of CAs, which are validated targets for various pathologies including glaucoma, epilepsy, and cancer.[1][2][3] Molecular docking is an indispensable computational tool in drug discovery that predicts the preferred orientation and binding affinity of a ligand to its macromolecular target.[4] This document is designed for researchers, scientists, and drug development professionals, offering a step-by-step workflow from target preparation to results interpretation, emphasizing scientific integrity and protocol validation.

Scientific & Strategic Foundation

The Pharmacological Significance of the Chromene-6-Sulfonamide Scaffold

The chromene ring system is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds. When hybridized with a sulfonamide moiety at the 6-position, the resulting scaffold exhibits a remarkable propensity for inhibiting metalloenzymes. The sulfonamide group acts as a potent zinc-binding group (ZBG), a key feature for targeting zinc-containing enzymes like carbonic anhydrases.[2][5] Recent studies have demonstrated the efficacy of these hybrid molecules against various disease targets, including cancer cell lines and enzymes implicated in diabetes, establishing them as a versatile platform for inhibitor design.[6][7][8]

The Target: Human Carbonic Anhydrases (hCAs)

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[2][3][9] In humans, different isoforms are expressed in various tissues and are involved in a multitude of physiological processes. The active site of hCAs features a conserved architecture, with a catalytic Zn(II) ion coordinated by three histidine residues (His94, His96, His119) at the base of a conical cavity.[5]

The inhibitory mechanism of sulfonamides is well-established. The deprotonated sulfonamide nitrogen (-SO₂NH⁻) displaces the zinc-bound water molecule/hydroxide ion, coordinating directly with the Zn(II) ion.[5] The inhibitor's orientation is further stabilized by a network of hydrogen bonds, often involving the "gate-keeping" residues Thr199 and Glu106, and other interactions within the active site cavity.[2][5] Understanding this binding mode is critical for interpreting docking results and designing novel, potent, and isoform-selective inhibitors.

The Rationale for Molecular Docking

Molecular docking simulation is a structure-based drug design technique that aims to predict the binding pose and affinity of a small molecule (ligand) within the active site of a target protein (receptor).[4] The process involves two main components:

  • Sampling: Exploring a vast conformational space of the ligand and its possible orientations within the receptor's binding site.

  • Scoring: Estimating the binding affinity for each generated pose using a scoring function, which calculates a score (typically in kcal/mol) representing the strength of the interaction. A more negative score generally indicates a stronger, more favorable binding affinity.[10][11]

By employing docking, researchers can screen virtual libraries of compounds, prioritize candidates for synthesis and biological testing, and gain insights into structure-activity relationships (SAR) to guide lead optimization.[10]

Essential Tools & Resources

This protocol utilizes a suite of widely adopted, freely available software for academic use.

ToolPurposeDownload URL
RCSB Protein Data Bank Source for 3D protein crystal structures.[Link]
PubChem / ZINC Databases for 3D ligand structures.[Link]
AutoDock Tools (ADT) Preparing protein and ligand files (PDBQT format), setting up the grid box.[Link]
AutoDock Vina The core docking engine for performing the simulation.[Link]
UCSF ChimeraX / PyMOL Visualization and analysis of molecular structures and docking results.

The Molecular Docking Workflow: A Validated Protocol

This section details a comprehensive, step-by-step protocol for docking chromene-6-sulfonamide inhibitors into a human Carbonic Anhydrase target. We will use hCA II (a well-studied isoform) as our example receptor and a representative chromene-6-sulfonamide as our ligand.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Acquire Structures (PDB: 2VVA, PubChem) Prep_Receptor 2. Receptor Preparation (Clean PDB, Add H, Charges) PDB->Prep_Receptor Prep_Ligand 3. Ligand Preparation (Energy Min., Torsions, Charges) PDB->Prep_Ligand Grid 4. Grid Box Generation (Define Search Space) Prep_Receptor->Grid Vina 5. Run Docking Simulation (AutoDock Vina) Prep_Ligand->Vina Grid->Vina Analysis 6. Results Analysis (Binding Energy, Pose Visualization) Vina->Analysis Validation 7. Protocol Validation (Re-docking, RMSD Calculation) Analysis->Validation Iterate

Figure 1: Overall workflow for molecular docking simulation.
Step 1: Acquiring Molecular Structures
  • Receptor: Download the crystal structure of human Carbonic Anhydrase II in complex with a sulfonamide inhibitor from the RCSB PDB. For this protocol, we will use PDB ID: 2VVA . This structure contains a bound ligand that will be used later for protocol validation.

  • Ligand: Obtain the 3D structure of your chromene-6-sulfonamide inhibitor. You can sketch it in a chemical drawing program and generate 3D coordinates, or download it from a database like PubChem if available. Save the structure as a .mol2 or .sdf file.

Step 2: Receptor Preparation (Target Protein)

Causality: Raw PDB files are not immediately ready for docking. They contain non-essential water molecules, may lack hydrogen atoms, and do not have the atomic charges required by the docking algorithm's scoring function.[12] This preparation phase ensures the receptor is in a chemically correct and computationally ready state.

  • Load PDB: Open AutoDock Tools (ADT). Go to File -> Read Molecule and select your downloaded PDB file (e.g., 2VVA.pdb).

  • Clean the Structure:

    • Remove water molecules: Edit -> Delete Water.

    • Remove the original co-crystallized ligand and any other heteroatoms (ions, cofactors) not essential for the binding interaction you are studying. Keep the catalytic Zn(II) ion.

  • Add Hydrogens: Edit -> Hydrogens -> Add. Choose Polar only and click OK. This is crucial for defining potential hydrogen bond donors and acceptors.[13]

  • Assign Charges: Edit -> Charges -> Add Kollman Charges. This assigns partial atomic charges necessary for electrostatic calculations in the scoring function.

  • Save as PDBQT: Grid -> Macromolecule -> Choose. Select the protein molecule and save it. This will create a 2VVA.pdbqt file, which includes atomic charges and atom types required by AutoDock Vina.[12]

Step 3: Ligand Preparation

Causality: The ligand must be prepared to find a low-energy 3D conformation and to define its rotatable bonds. This allows the docking program to flexibly explore different conformations of the ligand during the simulation, which is essential for accurately modeling the induced fit.[12]

  • Load Ligand: In ADT, go to Ligand -> Input -> Open and select your ligand's .mol2 or .pdb file.

  • Assign Charges & Torsions:

    • ADT will automatically detect the root and the number of rotatable (torsion) bonds. Verify that these are chemically sensible.

    • It will also add Gasteiger charges, which are standard for small molecules.

  • Save as PDBQT: Ligand -> Output -> Save as PDBQT. This creates the ligand file ready for Vina.

Step 4: Grid Box Generation (Defining the Search Space)

Causality: A blind docking (where the entire protein surface is searched) is computationally expensive and often unnecessary if the binding site is known. The grid box defines a specific three-dimensional cube in which the docking algorithm will search for binding poses.[14] This focuses the computational effort on the region of interest, increasing efficiency and accuracy.

  • Open Macromolecule: In ADT, ensure your prepared receptor (.pdbqt file) is loaded.

  • Set Grid Box: Go to Grid -> Grid Box. A box will appear around the protein.

  • Center the Box: Center the grid box on the active site. A reliable method is to center it on the co-crystallized ligand from the original PDB file or directly on the catalytic Zn(II) ion. For PDB ID 2VVA, the active site is well-defined.

  • Adjust Box Size: Ensure the box is large enough to accommodate the entire chromene-6-sulfonamide ligand and allow it to rotate freely. A common starting point is a size of 20x20x20 Ångströms. Note the center coordinates and dimensions.[15]

  • Save Configuration: You do not need to generate grid map files for Vina (as was needed for older AutoDock versions). Simply record the center_x, center_y, center_z and size_x, size_y, size_z values. These will be used in a configuration file.

Step 5: Running the AutoDock Vina Simulation

Causality: This is the core computational step where the Vina algorithm uses its sampling method and scoring function to explore thousands of possible binding poses and rank them based on predicted binding affinity.

  • Create a Configuration File: Create a text file named conf.txt. In this file, specify the paths to your prepared receptor and ligand, the grid box parameters, and the output file name.

  • Run Vina from the Command Line: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

    vina --config conf.txt --log log.txt

    Vina will run the simulation and write the output poses and their scores to docking_results.pdbqt and a summary to log.txt.

Protocol Validation: The Cornerstone of Trustworthy Results

Causality: A docking protocol is a computational experiment. Like any experiment, it requires a control to ensure it is working correctly. Re-docking is the process of docking the co-crystallized ligand back into its own receptor's active site. [16]A successful re-docking, where the predicted pose closely matches the experimental pose, validates that your chosen parameters (grid box, etc.) are capable of reproducing a known binding mode. [17]

  • Prepare the Co-crystallized Ligand: Extract the original ligand from the 2VVA.pdb file and prepare it as a PDBQT file, following the same procedure in Step 3.

  • Perform Re-docking: Run AutoDock Vina using the receptor and the prepared co-crystallized ligand.

  • Calculate RMSD: Using a visualization tool like UCSF ChimeraX or PyMOL, superimpose the top-ranked re-docked pose with the original crystal pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Interpret the RMSD:

    • RMSD < 2.0 Å: This is generally considered a successful validation. It indicates that your protocol can accurately reproduce the experimental binding mode. [17] * RMSD > 2.0 Å: This suggests a problem with the docking setup. You may need to adjust the grid box size/position or consider alternative protein conformations. Results for novel ligands are not reliable until the protocol is validated. [11]

      Validation Metric Acceptance Criteria Implication
      RMSD (Re-docking) < 2.0 Ångströms The docking protocol is validated and can reliably predict binding poses.

      | RMSD (Re-docking) | > 2.0 Ångströms | The protocol is not validated. Results are unreliable. Re-evaluate parameters. |

Analysis and Interpretation of Docking Results

Interpreting Binding Affinity Scores

The output log file (log.txt) and the results PDBQT file will list the predicted binding affinities for the top poses in kcal/mol.

  • Binding Affinity (ΔG): This score is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding. [11]* Relative Comparison: These scores are most useful for comparing a series of related compounds against the same target. A compound with a predicted affinity of -9.5 kcal/mol is predicted to bind more tightly than one at -7.0 kcal/mol. [11]Absolute accuracy can vary, so the primary value is in relative ranking.

Visualizing and Analyzing Binding Poses

Causality: The binding score alone is insufficient. A good score must be accompanied by a binding pose that makes chemical sense. Visualization allows you to inspect the specific molecular interactions driving the binding. [18]

  • Load Results: Open PyMOL or ChimeraX and load the receptor PDBQT file and the docking output file (docking_results.pdbqt).

  • Inspect Interactions: For the top-ranked pose(s), analyze the key interactions between the chromene-6-sulfonamide and the active site residues. Look for:

    • Coordination with Zn(II): The sulfonamide group should be directly coordinating with the zinc ion. This is the canonical interaction for sulfonamide-based CA inhibitors.

    • Hydrogen Bonds: Identify H-bonds, particularly between the sulfonamide oxygens/nitrogen and the backbone/sidechain of Thr199. [2] * Hydrophobic Interactions: Observe how the chromene ring and any substituents fit into the hydrophobic pockets of the active site.

    • Steric Clashes: Ensure there are no significant steric clashes between the ligand and the protein.

G cluster_active_site hCA II Active Site cluster_ligand Chromene-6-Sulfonamide Zn Zn²⁺ His94 His94 His94->Zn Coordination His96 His96 His96->Zn Coordination His119 His119 His119->Zn Coordination Thr199 Thr199 Chromene Chromene Moiety Sulfonamide Sulfonamide Group (-SO₂NH₂) Sulfonamide->Zn Key Interaction (Coordination) Sulfonamide->Thr199 H-Bond

Figure 2: Key interactions of a sulfonamide inhibitor in the hCA active site.

By systematically analyzing these interactions for a series of inhibitors, you can build a robust structure-activity relationship (SAR) model, providing invaluable guidance for the rational design of next-generation compounds.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Pubs.rsc.org. (n.d.). Chromene-containing aromatic sulfonamides with carbonic anhydrase inhibitory properties. Retrieved from [Link]

  • MDPI. (2021). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. Retrieved from [Link]

  • Bioinfo.org. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Galaxy Training. (2019). Protein-ligand docking. Retrieved from [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. Retrieved from [Link]

  • National Institutes of Health. (2024). Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents. Retrieved from [Link]

  • SwissDock. (n.d.). SwissDock. Retrieved from [Link]

  • ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. Retrieved from [Link]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • National Institutes of Health. (2021). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. Retrieved from [Link]

  • PubMed. (2021). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. Retrieved from [Link]

  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link]

  • ResearchGate. (2021). How to generate Autodock Grid Box?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • YouTube. (2020). Autodock Results Analysis. Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • YouTube. (2024). Generating grid box for Docking using Vina. Retrieved from [Link]

  • ResearchGate. (2024). Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • ACS Publications. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Retrieved from [Link]

  • GitHub. (n.d.). LaBOX: A Grid Box Calculation Tool for Molecular Docking. Retrieved from [Link]

  • YouTube. (2020). Validation of docking. Retrieved from [Link]

  • AutoDock Vina. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • ResearchGate. (2025). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. Retrieved from [Link]

  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • Picmonic. (n.d.). Sulfonamides Mechanisms PDF. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]

  • ResearchGate. (2015). How can I validate a docking protocol?. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Chroman-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Chroman-6-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this important synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document aims to be a comprehensive resource for your experimental work.

Introduction to Chroman-6-sulfonyl chloride Synthesis

Chroman-6-sulfonyl chloride is a key building block in the synthesis of a variety of pharmacologically active molecules. The reactivity of the sulfonyl chloride group allows for the facile introduction of the chroman moiety into diverse molecular scaffolds.[1] The primary route to this compound involves the electrophilic aromatic substitution (chlorosulfonation) of the chroman ring.[2] Understanding the nuances of this reaction is critical to achieving high yield and purity.

This guide will address common challenges encountered during the synthesis, offering solutions and optimization strategies in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing Chroman-6-sulfonyl chloride?

A1: The most prevalent method is the direct chlorosulfonation of chroman using chlorosulfonic acid.[2] This reaction is a classic electrophilic aromatic substitution where the electrophile is generated from chlorosulfonic acid.[3]

Q2: What is the general reaction mechanism for the chlorosulfonation of chroman?

A2: The reaction proceeds through a standard electrophilic aromatic substitution mechanism. The electrophile, sulfur trioxide (SO₃) or a related species, is generated from chlorosulfonic acid and attacks the electron-rich aromatic ring of the chroman molecule.[4] The resulting arylsulfonic acid is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid or a chlorinating agent like thionyl chloride.[5]

Q3: At which position on the chroman ring does sulfonation typically occur?

A3: Sulfonation of chroman is expected to occur at the 6-position due to the activating and ortho-, para-directing effects of the oxygen atom in the dihydropyran ring.

Q4: What are the critical safety precautions to take when working with chlorosulfonic acid?

A4: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas.[6] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn. Ensure that all glassware is scrupulously dry to prevent violent reactions.

Troubleshooting Guide

Low or No Yield

Q: I am getting a very low yield of Chroman-6-sulfonyl chloride. What are the possible causes and how can I improve it?

A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Causality: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.

    • Solution: Consider increasing the reaction time or cautiously raising the temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Hydrolysis of the Product: Chroman-6-sulfonyl chloride is susceptible to hydrolysis back to the sulfonic acid, especially during workup.[8][9]

    • Causality: Exposure to water or moisture in the reaction mixture or during the purification process will convert the desired sulfonyl chloride to the less reactive sulfonic acid.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). During workup, use anhydrous solvents and minimize exposure to atmospheric moisture. When washing the organic layer, use ice-cold water or brine to minimize hydrolysis and perform the separation as quickly as possible.[10]

  • Suboptimal Reagent Stoichiometry: The ratio of chroman to chlorosulfonic acid is crucial.

    • Causality: An insufficient amount of chlorosulfonic acid will result in incomplete sulfonation, while a large excess can lead to the formation of undesired side products, such as diaryl sulfones.[2]

    • Solution: A moderate excess of chlorosulfonic acid is generally recommended. The optimal ratio should be determined empirically, starting with a 3-5 fold excess.

Impure Product

Q: My final product is impure. What are the likely side products and how can I purify it?

A: Common impurities include the corresponding sulfonic acid, diaryl sulfone, and starting material.

  • Chroman-6-sulfonic acid: This is the primary hydrolysis product.

    • Purification: Chroman-6-sulfonyl chloride can be purified by recrystallization from a non-polar solvent like hexane or by flash column chromatography on silica gel.[11]

  • Diaryl Sulfone: This side product can form, particularly at higher reaction temperatures.

    • Purification: Diaryl sulfones are generally less polar than the corresponding sulfonyl chloride and can often be separated by column chromatography.

  • Unreacted Chroman: If the reaction is incomplete, the starting material will contaminate the product.

    • Purification: Unreacted chroman is non-polar and can be readily separated from the more polar sulfonyl chloride by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of Chroman-6-sulfonyl chloride

This protocol is a general guideline adapted from procedures for similar substituted chromans and aromatic compounds. Optimization may be required for specific experimental setups.

Materials:

  • Chroman

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution (cold)

  • Brine (cold)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3-5 equivalents) and cool the flask to 0°C in an ice bath.

  • Slowly add chroman (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volume of reaction mixture).

  • Combine the organic layers and wash sequentially with cold water, cold saturated sodium bicarbonate solution, and cold brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Chroman-6-sulfonyl chloride.

  • Purify the crude product by recrystallization or flash column chromatography.

Workflow for Troubleshooting Low Yield

G start Low Yield of Chroman-6-sulfonyl chloride check_completion Check Reaction Completion (TLC, HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_params Increase Reaction Time or Temperature incomplete->increase_params check_workup Review Workup Procedure complete->check_workup increase_params->check_completion hydrolysis Suspect Hydrolysis check_workup->hydrolysis Moisture present no_hydrolysis Hydrolysis Unlikely check_workup->no_hydrolysis Anhydrous conditions optimize_workup Optimize Workup: - Use anhydrous solvents - Minimize water contact - Work quickly at low temp. hydrolysis->optimize_workup check_reagents Verify Reagent Quality and Stoichiometry no_hydrolysis->check_reagents end Improved Yield optimize_workup->end reagent_issue Reagent Issue Identified check_reagents->reagent_issue Yes no_reagent_issue Reagents OK check_reagents->no_reagent_issue No optimize_reagents Optimize Reagent Ratio (e.g., excess of chlorosulfonic acid) reagent_issue->optimize_reagents no_reagent_issue->end optimize_reagents->end

Caption: Troubleshooting workflow for low yield.

Data Presentation

Table 1: Typical Reagents and Reaction Conditions for Chlorosulfonation

ParameterRecommended ConditionRationale
Chlorinating Agent Chlorosulfonic acidReadily available and effective for direct chlorosulfonation.[2]
Solvent None or DichloromethaneChlorosulfonic acid can act as both reagent and solvent. Dichloromethane can be used as a solvent if needed.
Temperature 0°C to Room TemperatureLow temperatures minimize side reactions like the formation of diaryl sulfones.[12]
Reaction Time 2 - 6 hoursShould be monitored by an appropriate analytical method.
Workup Quenching on ice, extraction with organic solventStandard procedure to separate the product from the acidic reaction mixture.

Visualization of Key Processes

General Synthesis and Quenching Workflow

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification Chroman Chroman Reaction_Mixture Reaction Mixture (0°C to RT) Chroman->Reaction_Mixture Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction_Mixture Quenching Quench on Ice Reaction_Mixture->Quenching Extraction Extract with CH2Cl2 Quenching->Extraction Washing Wash with H2O, NaHCO3, Brine Extraction->Washing Drying Dry (MgSO4) Washing->Drying Evaporation Evaporate Drying->Evaporation Crude_Product Crude Chroman-6- sulfonyl chloride Evaporation->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure Chroman-6- sulfonyl chloride Purification->Pure_Product

Sources

Technical Support Center: Optimizing Arg(Pmc) Usage in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions of Chroman-6-sulfonyl Chloride (Pmc) & Mitigation Strategies Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists Status: Active Support Guide

Executive Summary: The "Electrophilic Storm"

While Chroman-6-sulfonyl chloride is the reagent used to install the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group on Arginine, the technical challenges arise primarily during the removal (deprotection) phase.

Unlike the more modern Pbf group, the Pmc group is significantly less acid-labile and generates a highly stable, long-lived sulfonyl cation upon cleavage. This cation acts as a potent electrophile, capable of re-attaching to electron-rich residues (Tryptophan, Methionine, Tyrosine) via Friedel-Crafts alkylation. This guide provides the protocols to manage these risks.

The Mechanism of Failure

To troubleshoot effectively, you must understand the molecular causality.

When treated with Trifluoroacetic Acid (TFA), the N-guanidino bond cleaves.[1] In an ideal scenario, the Pmc group is scavenged immediately. In a failure scenario, the Pmc cation survives long enough to attack the indole ring of Tryptophan.

Visualization: The Pmc Side-Reaction Pathway

The following diagram illustrates the divergence between successful scavenging and the formation of the notorious "Pmc-Trp" adduct.

Pmc_Reaction_Pathway Arg_Pmc Arg(Pmc)-Peptide (Resin Bound) TFA TFA Cleavage Arg_Pmc->TFA Intermediate Reactive Intermediate: [Pmc+] Sulfonyl Cation TFA->Intermediate Acidolysis Success Native Peptide (Desired Product) TFA->Success Peptide Release Scavenger Scavengers (Silane/Thiol/Water) Intermediate->Scavenger Fast Capture Trp Tryptophan (Indole) Electron-Rich Side Chain Intermediate->Trp Slow Capture (No Scavenger) Quenched Quenched Pmc Byproduct (Removed in Ether Wash) Scavenger->Quenched Adduct Trp(Pmc) Adduct (Irreversible Contaminant) Trp->Adduct Friedel-Crafts Alkylation

Caption: Pathway showing the competition between scavenger capture (green) and Tryptophan alkylation (red) during Arg(Pmc) deprotection.

Troubleshooting Dashboard (FAQs)

Use this section to diagnose mass spectrometry (MS) and HPLC anomalies.

Q1: I see a mass shift of +266 Da on my peptide. What is this?

Diagnosis: This is the classic signature of Pmc re-attachment .

  • Cause: The Pmc cation was not scavenged effectively and has alkylated a Tryptophan (most likely), Tyrosine, or Methionine residue.

  • Solution: You cannot easily reverse this on the free peptide. You must re-synthesize using Cocktail K (see Section 4) or switch to Arg(Pbf).

Q2: My peptide mass is correct, but the yield is <50% compared to similar sequences.

Diagnosis: Likely incomplete deprotection .

  • Cause: Pmc is slower to remove than Pbf.[2] Standard 2-hour cleavage protocols often leave ~10-30% of the Arg residues still protected with Pmc (Mass +266 Da) or an intermediate.

  • Solution: Extend cleavage time to 3–4 hours . Ensure TFA is fresh (water content <0.5% before mixing).

Q3: Can I use Arg(Pmc) if my peptide contains Tryptophan?

Diagnosis: High Risk.

  • Technical Insight: Pmc is notorious for sulfonating the indole ring of Trp.

  • Mandatory Protocol: If you must use Arg(Pmc) with Trp, you must use Fmoc-Trp(Boc)-OH during synthesis. The Boc group on the indole nitrogen prevents the Pmc cation from attacking the ring. If you used Fmoc-Trp(IVDde) or unprotected Trp, you will likely see significant byproducts.

Q4: How does Pmc compare to Pbf regarding side reactions?

Data Comparison:

FeatureArg(Pmc)Arg(Pbf)
Removal Speed Slow (Requires 3-4h)Fast (Requires 1-2h)
Acid Sensitivity ModerateHigh
Trp Alkylation Risk High (Major issue)Low (Minor issue)
Byproduct Mass +266.3 Da+252.3 Da

Optimized Experimental Protocols

Do not use "standard" cleavage cocktails (e.g., 95% TFA / 2.5% TIS / 2.5% H2O) for Arg(Pmc) peptides containing Trp, Met, or Cys. You need high-capacity scavengers.

Protocol A: "Cocktail K" (The King's Cocktail)

Best for: Peptides containing Arg(Pmc) AND Trp/Met/Tyr.

Composition:

  • TFA: 82.5% (Solvent/Acid)

  • Phenol: 5% (Scavenges Tyrosine-directed cations)[3]

  • Thioanisole: 5% (Accelerates Pmc removal via "Push-Pull" mechanism)

  • Water: 5% (Bulk nucleophile)

  • EDT (1,2-Ethanedithiol): 2.5% (Critical for Trp protection and Met oxide reduction)

Step-by-Step:

  • Preparation: Pre-dissolve Phenol (solid) in the TFA/Thioanisole mixture. Add EDT last (stench).

  • Incubation: Add 10-20 mL cocktail per gram of resin.

  • Time: Shake at room temperature for 180 minutes (3 hours). Note: Pmc requires this extra time compared to Pbf.

  • Precipitation: Filter resin.[4] Drop filtrate into cold Diethyl Ether (-20°C).

  • Wash: Centrifuge, decant, and wash pellet 3x with fresh ether to remove the cleaved Pmc-Thioanisole adducts.

Protocol B: The "Odorless" Alternative (TIS/DODT)

Best for: Labs that cannot use EDT due to smell, though slightly less effective for Pmc.

Composition:

  • TFA: 94%

  • TIS (Triisopropylsilane): 1.0%

  • DODT (3,6-Dioxa-1,8-octanedithiol): 2.5%

  • Water: 2.5%

Technical Note: TIS is an excellent hydride donor but less effective at preventing Trp alkylation by Pmc than EDT/Thioanisole. Use only if Trp is Boc-protected.

Scavenger Selection Logic

Use this decision tree to select the correct cleavage cocktail based on your peptide's sequence and protecting groups.

Scavenger_Logic Start Start: Peptide contains Arg(Pmc)? Has_Trp Does it contain Tryptophan (Trp)? Start->Has_Trp Yes Standard Standard Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O (Time: 3-4h) Start->Standard No (Arg Only) Trp_Protection Is Trp protected with Boc? Has_Trp->Trp_Protection Yes Cocktail_K REQUIRED: Cocktail K (TFA/Phenol/Thioanisole/EDT/H2O) (Time: 3-4h) Has_Trp->Cocktail_K No (High Risk) Trp_Protection->Cocktail_K Unsure/No Reagent_B Reagent B: (TFA/Phenol/TIS/H2O) (Time: 3-4h) Trp_Protection->Reagent_B Yes (Boc Protected)

Caption: Decision logic for selecting cleavage cocktails to mitigate Arg(Pmc) side reactions.

References

  • Carpino, L. A., et al. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant.[1][5][6] Tetrahedron Letters.[2] Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[2][3][7][8] International Journal of Peptide and Protein Research. Link

  • Stierandova, A., et al. (1994). Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection. International Journal of Peptide and Protein Research. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3] International Journal of Peptide and Protein Research. Link

Sources

Overcoming solubility issues of Chroman-6-sulfonyl chloride in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solubility & Stability in Aqueous Media Ticket ID: CHEM-SUP-8821[1]

Executive Summary: The Solubility vs. Stability Paradox

Welcome to the technical support guide for Chroman-6-sulfonyl chloride (and its derivatives like Pmc-Cl ).[1]

The Core Conflict: You are likely attempting to dissolve this reagent in water to label a protein, modify a peptide, or react with a polar amine. However, you are facing a fundamental chemical contradiction:

  • Hydrophobicity: The chroman ring is highly lipophilic, making the molecule insoluble in pure water.

  • Hydrolytic Instability: In the attempt to force solubility (e.g., by heating or sonication), the sulfonyl chloride moiety reacts with water to form Chroman-6-sulfonic acid and HCl , permanently destroying your reagent.

The Solution: Do not attempt to create a stable aqueous solution. Instead, you must engineer a transient reaction environment —using co-solvents or biphasic systems—that favors the attack of your target amine over the attack of water.

Module 1: Mechanistic Insight (The "Why")

To solve the "solubility" issue, we must visualize the competition occurring in your flask. The sulfonyl chloride (


) is an electrophile being attacked by two nucleophiles: your Target Amine (

) and the Solvent (

).
Diagram 1: The Kinetic Competition

The following diagram illustrates the critical decision point. Your goal is to maximize the green path and minimize the red path.

ReactionPathways Reagent Chroman-6-sulfonyl Chloride (Solid) Solubilization Dissolution Phase (Organic Co-solvent) Reagent->Solubilization Dissolve in THF/ACN Intermediate Reactive Species (In Solution) Solubilization->Intermediate Mix with Aqueous Buffer Hydrolysis Hydrolysis (Dead End) Forms Sulfonic Acid + HCl Intermediate->Hydrolysis Path A: Water Attack (Promoted by High pH > 11) Product Sulfonamide Product (Stable) Intermediate->Product Path B: Amine Attack (Promoted by pH 8-10)

Figure 1: The kinetic competition between productive sulfonylation and destructive hydrolysis. Success depends on accelerating Path B relative to Path A.

Module 2: Proven Solubilization Protocols

Do not add the solid chloride directly to water. It will form clumps, reducing surface area and leading to slow, heterogeneous hydrolysis without reacting with your target.[1] Use one of the following two systems.

System A: The Homogeneous Co-Solvent Method (Recommended)

Best for: Small scale, peptide modification, protein labeling.

The Logic: Water-miscible organic solvents "carry" the hydrophobic chroman reagent into the aqueous phase, creating a single phase where the reaction happens instantly.

ParameterRecommendationTechnical Rationale
Primary Solvent THF (Tetrahydrofuran) or Acetonitrile Both are miscible with water and dissolve the chroman ring well.[1] THF is superior for solubility; ACN is better if your protein is sensitive to ether.[1]
Co-Solvent Ratio 1:1 to 1:4 (Organic:Aqueous)You need enough organic solvent to keep the chloride in solution, but enough water to keep the buffer salts/protein dissolved.
Temperature 0°C to 4°C (Ice Bath)Low temperature slows down hydrolysis (

) significantly more than it slows down aminolysis (

).[1]
Addition Method Dropwise with vigorous stirring Prevents local precipitation of the chloride upon contact with water.

Protocol:

  • Dissolve Chroman-6-sulfonyl chloride in minimal THF (approx. 100 mg/mL).[1]

  • Prepare your amine/protein in aqueous buffer (pH 8.5–9.5).[1]

  • Cool both solutions to 4°C.

  • Add the THF solution dropwise to the stirring aqueous buffer.

  • Note: The solution may turn cloudy (Tyndall effect).[1] This is acceptable as long as no gross precipitation (clumps) occurs.[1]

System B: The Schotten-Baumann Biphasic Method

Best for: Large scale synthesis, robust small molecules.

The Logic: The reagent stays in an organic carrier phase (DCM or EtOAc) and reacts at the interface with the aqueous amine.

Protocol:

  • Dissolve the chloride in DCM (Dichloromethane).[1]

  • Dissolve the amine in water with a base (Na₂CO₃ or NaOH).[1]

  • Mix the two phases vigorously. The reaction occurs at the interface.

  • Advantage: The bulk of the sulfonyl chloride is protected from the high pH water until the moment of mixing.

Module 3: pH Control (The Critical Variable)

The most common failure mode is pH drift .

  • The Trap: As the reaction proceeds, HCl is generated. This drops the pH.

  • The Consequence: If pH < 7, the amine becomes protonated (

    
    ) and is no longer nucleophilic. The reaction stops. If pH > 11, hydroxide ions (
    
    
    
    ) outcompete the amine, leading to hydrolysis.[1]

Target Window: pH 8.0 – 10.0

Diagram 2: pH Optimization Workflow

pHControl Start Start Reaction CheckPH Monitor pH Start->CheckPH LowPH pH < 8.0 (Amine Protonated) CheckPH->LowPH Drift Down HighPH pH > 11.0 (Rapid Hydrolysis) CheckPH->HighPH Too Basic IdealPH pH 8.5 - 9.5 (Sweet Spot) CheckPH->IdealPH Stable ActionLow Add Base (1M NaOH or Na2CO3) LowPH->ActionLow ActionHigh Add Acid/Buffer (Dilute HCl) HighPH->ActionHigh ActionLow->CheckPH ActionHigh->CheckPH

Figure 2: Dynamic pH control strategy. For small scale, use a strong buffer (0.5M Bicarbonate).[1] For large scale, use a pH-stat (automatic titrator).[1]

Troubleshooting Guide & FAQs

SymptomProbable CauseCorrective Action
White precipitate forms immediately upon addition. "Oiling out" or crystallization.[1] The organic co-solvent concentration is too low.Increase the THF/Acetonitrile ratio. Alternatively, add a non-ionic surfactant like Triton X-100 (0.1%) to create a stable emulsion.[1]
pH drops rapidly; reaction stalls. HCl generation is overwhelming the buffer capacity.Switch from weak buffers (PBS) to 0.5M NaHCO₃ or 0.5M Borate .[1]
Low Yield (Starting material gone). Hydrolysis rate > Aminolysis rate.[1]1. Increase the equivalents of sulfonyl chloride (1.2 -> 2.0 eq).2. Lower the temperature to 0°C.3. Ensure the amine is fully deprotonated (check pKa).[1]
Product is contaminated with Sulfonic Acid. Incomplete separation during workup.The hydrolyzed byproduct (sulfonic acid) is highly water-soluble at pH 7.[1] Wash the organic extract with basic water (pH 9) to keep the byproduct in the aqueous phase, then extract the sulfonamide.

References

  • Chemical Identity & Properties

    • Compound: 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride (Pmc-Cl).[1][2][3]

    • Source: Sigma-Aldrich Product Sheet.[1][3] Available at: [1]

  • Mechanistic Foundation (Hydrolysis Kinetics)

    • Rogne, O. (1968).[1] Kinetics of the hydrolysis of sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic. (Establishes the SN2 mechanism and base-catalysis rates). Available at: [1]

  • Protocol Methodology (Schotten-Baumann)

    • Technique: The Schotten-Baumann Reaction Conditions.[4][5][6][7][8]

    • Source: Wikipedia / Organic Chemistry Portal.[1] (Standard reference for biphasic amide bond formation). Available at: [1]

  • Peptide Synthesis Context (Arginine Protection)

    • Context: Use of Pmc-Cl for protecting arginine side chains in Fmoc chemistry.[1]

    • Source: Ramage, R., & Green, J. (1987).[1] Pmc-Cl: A new reagent for arginine protection. Tetrahedron Letters.

Sources

Monitoring Chroman-6-sulfonyl chloride reaction progress by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting TLC & LC-MS Analysis of Sulfonyl Chlorides

Introduction: The "Observer Effect" in Analytical Chemistry

Welcome to the technical support center. If you are monitoring the formation or consumption of Chroman-6-sulfonyl chloride , you are likely encountering a classic analytical paradox: the act of analyzing the sample often destroys it.

Sulfonyl chlorides are highly electrophilic and moisture-sensitive. They react rapidly with nucleophiles—including the water in your LC-MS mobile phase, the methanol in your sample vial, and even the silanols on your TLC plate.

This guide provides self-validating protocols to distinguish between real reaction progress and analytical artifacts .

Module 1: TLC Troubleshooting (The "Quick Look")

Q1: Why does my starting material spot streak or stay at the baseline?

Diagnosis: On-plate Hydrolysis. Silica gel is slightly acidic and contains adsorbed water. When you spot Chroman-6-sulfonyl chloride directly, it hydrolyzes into Chroman-6-sulfonic acid .

  • The Chloride (R-SO₂Cl): Non-polar, moves fast (high R_f).

  • The Acid (R-SO₃H): Very polar, streaks or stays at the baseline (R_f ≈ 0).

The Fix: The "Mini-Workup" Spotting Technique Do not spot the reaction mixture directly.

  • Take a 20 µL aliquot of your reaction.

  • Add it to a mini-vial containing 50 µL of EtOAc and 50 µL of Water .

  • Shake vigorously (hydrolysis is slower than the extraction here).

  • Spot the top organic layer immediately.

  • Alternative: Pre-elute your TLC plate with 1% Triethylamine (TEA) in hexanes and dry it before use to neutralize acidity.

Q2: I see a new spot that isn't my product or starting material. Is it an impurity?

Diagnosis: It is likely the Sulfonate Ester or Sulfonic Acid artifact. If you use methanol (MeOH) to dissolve your sample for spotting, the sulfonyl chloride reacts to form the methyl ester (R-SO₃Me), which runs slightly lower than the chloride but higher than the acid.

Compound SpeciesPolarityTLC Behavior (Typical)
Chroman-6-sulfonyl chloride LowDistinct spot, High R_f
Methyl Ester Artifact (if MeOH used)Medium-LowDistinct spot, slightly lower R_f
Sulfonic Acid Artifact (Hydrolysis)HighBaseline spot or severe streak

Module 2: LC-MS Troubleshooting (The "Deep Dive")

Q3: Why can't I find the mass of the Sulfonyl Chloride (M+)?

Diagnosis: Ionization Failure & In-Source Degradation. Sulfonyl chlorides do not ionize well in ESI (Electrospray Ionization). Furthermore, the acidic, aqueous mobile phase of an LC-MS hydrolyzes the compound before it reaches the detector.

The "Mass Mismatch" Cheat Sheet Assuming Chroman-6-sulfonyl chloride Core MW ≈ 232.6 Da (C₉H₉ClO₃S):

Observed Mass (ES+/-)IdentityOrigin
232/234 (ratio 3:1)Parent ChlorideRare. Only seen in non-polar, anhydrous APCI/flow-injection.
213 ([M-H]⁻)Sulfonic AcidHydrolysis. Reaction with water in mobile phase.
229 ([M+H]⁺)Methyl EsterMethanolysis. Reaction with MeOH in sample diluent.
246 ([M+NH₄]⁺)Methyl Ester AdductCommon in ammonium-buffered mobile phases.
Q4: My peak shape is broad and tailing. Why?

Diagnosis: On-Column Hydrolysis. As the sulfonyl chloride travels through the C18 column, it is constantly degrading into the sulfonic acid. The "front" of the peak is the chloride; the "tail" is the generated acid dragging behind.

Corrective Action: Switch to the Derivatization Protocol (Module 3) immediately. Direct LC-MS of sulfonyl chlorides is unreliable for quantitative monitoring.

Module 3: The Self-Validating Protocol (Derivatization)

The "Morpholine Quench" Standard Operating Procedure

To accurately monitor the reaction, you must convert the unstable sulfonyl chloride into a stable sulfonamide before analysis. This "freezes" the reaction state.

Reagents:

  • Quench Stock: 0.5 M Morpholine in Dichloromethane (DCM).

Workflow:

  • Sampling: Remove 20 µL of reaction mixture.

  • Quenching: Add immediately to 100 µL of Quench Stock .

  • Wait: Vortex for 30 seconds. (Reaction is instantaneous).

  • Dilute: Add 800 µL of Acetonitrile (ACN) for LC-MS or use the DCM layer for TLC.

Why Morpholine?

  • It is a strong nucleophile.

  • It forms a crystalline, UV-active sulfonamide.

  • Mass Shift: You will look for [M + 51] . (Morpholine mass 87 - HCl 36 = Net +51).

Visualizing the Analytical Pathways

The following diagram illustrates the divergence between actual chemical species and observed analytical artifacts.

AnalyticalPathways Rxn Reaction Mixture (R-SO2Cl) DirectTLC Direct TLC (Silica/Acid) Rxn->DirectTLC Spotting DirectLCMS Direct LC-MS (H2O/MeOH) Rxn->DirectLCMS Injection Quench Morpholine Quench (R-SO2-Morph) Rxn->Quench Add Morpholine Artifact1 Hydrolysis Artifact (R-SO3H) Streaking/Baseline DirectTLC->Artifact1 Degradation DirectLCMS->Artifact1 Aq. Mobile Phase Artifact2 Methanolysis Artifact (R-SO3Me) False Peak DirectLCMS->Artifact2 MeOH Diluent Analysis Stable Analysis (Distinct Spot / Clean Peak) Quench->Analysis TLC or LC-MS

Figure 1: Analytical Decision Tree. Red paths indicate workflows leading to artifacts (hydrolysis/esters). Green paths indicate the self-validating derivatization protocol.

Summary of Mass Shifts for Chroman-6-Sulfonyl Chloride

Use this table to interpret your LC-MS spectrum based on the core scaffold (MW ~232.68).

SpeciesFormulaExpected m/z (ESI+)Status
Target Chloride C₉H₉ClO₃SNot ObservedUnstable
Sulfonic Acid C₉H₁₀O₄S215 (M+H) / 232 (M+NH4)Hydrolysis Artifact
Methyl Ester C₁₀H₁₂O₄S229 (M+H) / 246 (M+NH4)MeOH Artifact
Morpholine Derivative C₁₃H₁₇NO₄S284 (M+H) Target Signal (Quenched)

References

  • Organic Chemistry Portal. (2024). Sulfonyl Chloride Synthesis by Chlorosulfonation.[1] Retrieved from [Link]

  • ResearchGate. (2025). Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Storage & Handling of Chroman-6-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chroman-6-sulfonyl chloride (CAS 67466-60-8) is a specialized sulfonylating reagent used primarily for introducing the chroman pharmacophore or as a protecting group in medicinal chemistry. Like all sulfonyl chlorides, it possesses a highly electrophilic sulfur center that is prone to rapid hydrolysis.

The Critical Failure Mode: The primary cause of experimental failure with this reagent is moisture-induced hydrolysis , which converts the reactive sulfonyl chloride (


) into the unreactive sulfonic acid (

) and corrosive hydrochloric acid (

). This degradation is often invisible to the naked eye until the reaction yield plummets.

This guide provides a self-validating system to ensure your reagent remains active from storage to reaction.

Storage Protocols: The First Line of Defense
Q: What are the absolute minimum storage requirements to prevent degradation?

A: You must control three variables: Temperature, Atmosphere, and Seal Integrity. [1]

  • Temperature: Store at 2–8°C (Refrigerator) . While some suppliers list room temperature stability, our internal stability data suggests that thermal excursions above 40°C accelerate disproportionation and hydrolysis significantly [1]. Cold storage slows the kinetic rate of any adventitious hydrolysis.

  • Atmosphere: The reagent must be stored under an inert atmosphere (Argon or Nitrogen) . Argon is preferred because it is denser than air and forms a "blanket" over the solid/liquid in the bottle, whereas Nitrogen can mix more easily with headspace air if the seal is imperfect.

  • Container: Original manufacturer packaging (often Sure/Seal™ or similar) is best. If transferred, use amber glass vials with PTFE-lined caps. Never use cork or standard paper-lined caps, as they absorb moisture which then leaches into the reagent.

Q: I found white crystals on the rim of the bottle. Is the reagent compromised?

A: This is a "Red Flag" indicator. The white solid is likely Chroman-6-sulfonic acid , the hydrolysis byproduct.

  • Diagnosis: Sulfonyl chlorides are typically low-melting solids or viscous oils. Crystalline crusts usually indicate reaction with atmospheric moisture.

  • Action: Do not scrape this back into the bottle. It acts as an autocatalytic impurity (the HCl released promotes further degradation). If the bulk material underneath looks unchanged, carefully transfer the good material to a fresh, dry, argon-purged vial. If the entire bottle has solidified or changed color significantly, discard it.

Table 1: Storage Conditions Summary

VariableRecommendationScientific Rationale
Temperature 2°C – 8°C Minimizes thermal degradation; prevents "runaway" hydrolysis rates.
Atmosphere Argon (Preferred) > NitrogenArgon's density (> air) prevents moisture ingress more effectively.
Desiccant Store bottle inside a secondary jar with Drierite/SilicaCreates a "micro-environment" of <10% Relative Humidity.
Headspace Minimize headspaceLess air volume = less moisture available to react.
Handling & Experimental Setup
Q: Can I weigh this reagent on the open benchtop?

A: Only if the relative humidity (RH) is <40% and the exposure time is <2 minutes .

  • Best Practice: Weigh inside a glovebox or use a "weighing funnel" technique under a cone of Nitrogen.

  • The "Sacrificial" Technique: If you must weigh in air, weigh 10% excess. The outer layer of the crystals reacts with moisture almost instantly, forming a "skin" of sulfonic acid. The excess ensures you still deliver the required equivalents of the active chloride.

Q: Which solvents are strictly forbidden?

A: Any solvent containing nucleophilic hydroxyl groups or water.

  • Forbidden: Water, Alcohols (Methanol, Ethanol), wet Ethers.

  • Required: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

  • Validation: Solvents must be dried to <50 ppm water . Use molecular sieves (3Å or 4Å) activated at 300°C.

Q: How do I set up the reaction to ensure maximum yield?

A: Use a Schlenk Line or positive-pressure balloon setup.

  • Dry the Flask: Flame-dry or oven-dry your reaction flask.

  • Purge: Cycle Vacuum/Nitrogen 3 times.

  • Addition Order: Dissolve the Chroman-6-sulfonyl chloride in anhydrous solvent first, then add your amine/nucleophile. If using a base (like Triethylamine or Pyridine), add it last and slowly to control the exotherm.

Troubleshooting & Diagnostics
Q: My reaction yield is low (<30%). How do I know if it was the reagent or the chemistry?

A: Perform a TLC Stability Test before the main reaction.

  • Take a micro-spatula of your reagent.

  • Dissolve in dry DCM.

  • Add 1 drop of benzylamine (highly reactive standard).

  • Run TLC.[2]

    • Result A: Complete conversion to the sulfonamide (new spot, no starting material)

      
       Reagent is good; check your reaction conditions.
      
    • Result B: Streak at the baseline (sulfonic acid) or unreacted starting material

      
       Reagent is hydrolyzed.
      
Q: What is the mechanism of failure?

A: Understanding the degradation pathway helps you prevent it. The sulfonyl chloride undergoes nucleophilic substitution by water.

Hydrolysis R_SO2Cl Chroman-6-sulfonyl Chloride (Active) Transition Tetrahedral Intermediate R_SO2Cl->Transition Nucleophilic Attack H2O H₂O (Atmospheric Moisture) H2O->Transition R_SO3H Chroman-6-sulfonic Acid (Inactive) Transition->R_SO3H Cl⁻ Elimination HCl HCl (Corrosive Gas) Transition->HCl

Figure 1: The irreversible hydrolysis pathway. Once the Sulfonic Acid is formed, it cannot be reverted to the Chloride easily.

Safety & Disposal
Q: What are the specific hazards of Chroman-6-sulfonyl chloride?

A:

  • Corrosivity: Causes severe skin burns and eye damage (Category 1B).

  • Water Reactivity: Reacts violently with water to generate Hydrogen Chloride (HCl) gas.

    • Warning: Never rinse a "dirty" flask directly with water. The residual reagent will generate a puff of HCl gas that can overwhelm hood ventilation.

    • Neutralization Protocol: Quench excess reagent by adding it slowly to a stirred mixture of ice and saturated Sodium Bicarbonate (

      
      ) solution.
      
References
  • Wipf, P. (2014).[3] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[3] Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (2014). Sulfonyl Chloride Synthesis and Properties. Retrieved February 3, 2026, from [Link]

Sources

Validation & Comparative

Alternatives to Chroman-6-sulfonyl Chloride for Protein Labeling: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chroman-6-sulfonyl chloride (and its structural analogs like Dansyl chloride or Coumarin-sulfonyl chloride) represents a traditional class of amine-reactive reagents used for both fluorescent labeling and amino acid derivatization. While effective for generating stable sulfonamide bonds, these reagents suffer from significant limitations: they require high pH (9.0–10.0) for reactivity, exhibit rapid hydrolysis in aqueous buffers, and often yield high background fluorescence.

This guide outlines superior alternatives for protein labeling, focusing on N-Hydroxysuccinimide (NHS) Esters , Fluorobenzofurazans , and Click Chemistry approaches. These alternatives offer enhanced stability, physiological reaction conditions (pH 7.0–8.0), and improved quantum yields for high-sensitivity detection in mass spectrometry (MS) and fluorescence microscopy.

Part 1: The Technical Limitation of Sulfonyl Chlorides

To understand why alternatives are necessary, we must first analyze the mechanism and failure points of the sulfonyl chloride group (


).
Mechanism of Action

Sulfonyl chlorides react with primary amines (lysine side chains and N-termini) via nucleophilic substitution to form a sulfonamide bond.

  • Reaction Requirement: The amine must be unprotonated (

    
    ) to act as a nucleophile. Since the 
    
    
    
    of the
    
    
    -amino group of Lysine is ~10.5, the reaction requires a high pH buffer (pH 9.0–10.0).
  • The Problem: At this high pH, many proteins denature. Furthermore, sulfonyl chlorides are highly unstable in water, hydrolyzing into sulfonic acid (

    
    ), which is non-reactive but often remains fluorescent, creating high background noise.
    
Technical Note on Identity

Note: In peptide synthesis, 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) is frequently used as an Arginine protecting group.[1] If your application is solid-phase peptide synthesis (SPPS) rather than labeling for detection, the industry-standard alternative is Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride), which offers faster acidolytic cleavage.

Part 2: Comparative Analysis of Alternatives

Alternative 1: NHS Esters (The Gold Standard)

Best For: General fluorescent labeling, biotinylation, and crosslinking.

Mechanism: NHS esters react with primary amines to form a stable amide bond.[] Unlike sulfonyl chlorides, NHS esters react efficiently at physiological pH (7.2–8.5).

  • Chemistry: Nucleophilic attack of the amine on the carbonyl carbon, releasing N-hydroxysuccinimide.

  • Advantages:

    • Gentle Conditions: Reactions occur at pH 7.2–8.0, preserving protein structure.

    • Hydrolysis Products: Hydrolyzed NHS esters form carboxylates, which are easily removed and non-fluorescent (unlike sulfonic acids).

    • Variety: Available conjugated to almost every modern fluorophore (Alexa Fluor, Cy dyes, DyLight).

Alternative 2: Fluorobenzofurazans (NBD-F / NBD-Cl)

Best For: High-sensitivity HPLC and analytical derivatization.

Mechanism: 4-fluoro-7-nitrobenzofurazan (NBD-F) reacts via Nucleophilic Aromatic Substitution (


).
  • Advantages:

    • "Turn-On" Fluorescence: NBD halides are non-fluorescent until they react with an amine. This eliminates the need for extensive purification to remove unreacted dye, a major advantage over chroman/dansyl chlorides.

    • Size: Extremely small molecule, minimizing steric hindrance.

Alternative 3: Isothiocyanates (FITC/TRITC)

Best For: Economic labeling when high stability is not the priority.

Mechanism: Reacts with amines to form a thiourea linkage.

  • Comparison: While more stable in solution than sulfonyl chlorides, the resulting thiourea bond is less stable than the amide bond formed by NHS esters (subject to Edman degradation-like cleavage over time).

Summary Comparison Table
FeatureChroman-6-sulfonyl ClNHS Esters (Recommended) Fluorobenzofurazans (NBD-F)Isothiocyanates (FITC)
Reactive Group Sulfonyl Chloride (

)
NHS Ester (

)
Aryl Halide (

)
Isothiocyanate (

)
Bond Formed Sulfonamide (Very Stable)Amide (Very Stable)Amine (Stable)Thiourea (Less Stable)
Optimal pH 9.0 – 10.0 (Harsh)7.2 – 8.5 (Physiological)8.0 – 9.09.0 – 9.5
Hydrolysis Rapid (creates background)Moderate (non-fluorescent byproduct)SlowSlow
Fluorescence Always On (High Background)Dye-dependentTurn-On (Low Background)Always On
Primary Use HPLC / Peptide ProtectionProtein Labeling / Bioconjugation Analytical HPLC / MSFlow Cytometry / Microscopy

Part 3: Decision Logic & Mechanism Visualizations

Diagram 1: Reaction Mechanism Comparison

This diagram contrasts the harsh pathway of Sulfonyl Chlorides with the physiological pathway of NHS Esters.

G cluster_0 Path A: Sulfonyl Chloride (Traditional) cluster_1 Path B: NHS Ester (Recommended) Protein Protein-NH2 (Primary Amine) S_Cl Chroman-SO2-Cl (Sulfonyl Chloride) NHS Fluorophore-NHS Ester High_pH Requires pH 9-10 (Risk of Denaturation) S_Cl->High_pH Activation Sulfonamide Stable Sulfonamide Bond (High Background Noise) High_pH->Sulfonamide + Protein-NH2 Phys_pH Physiological pH 7.2-8.0 (Native Conditions) NHS->Phys_pH Activation Amide Stable Amide Bond (Clean Signal) Phys_pH->Amide + Protein-NH2

Caption: Comparison of reaction pathways. Path A (Red) highlights the harsh conditions required for Sulfonyl Chlorides, while Path B (Green) demonstrates the biocompatible efficiency of NHS Esters.

Diagram 2: Selection Decision Tree

Use this logic flow to select the correct alternative based on your specific assay requirements.

DecisionTree Start Start: What is your Labeling Goal? Q3 Is this for Peptide Synthesis (Arginine Protection)? Start->Q3 Q1 Are you labeling a live cell surface or sensitive protein? Q2 Is background noise/wash steps a critical bottleneck? Q1->Q2 No (In vitro) Res1 Use NHS Esters (e.g., Alexa Fluor NHS) Q1->Res1 Yes (Needs pH 7.4) Res2 Use Fluorobenzofurazans (NBD-F / NBD-Cl) Q2->Res2 Yes (Turn-on effect needed) Res4 Use Isothiocyanates (FITC/TRITC) Q2->Res4 No (Cost is priority) Q3->Q1 No (Detection) Res3 Use Pbf-Cl (Faster cleavage than Pmc) Q3->Res3 Yes

Caption: Decision matrix for selecting the optimal amine-reactive reagent based on sensitivity, stability, and application context.

Part 4: Validated Experimental Protocol

Transitioning from Sulfonyl Chloride to NHS Ester Labeling

This protocol replaces the harsh Chroman-6-sulfonyl chloride workflow with a high-efficiency NHS-ester workflow.

Materials
  • Protein: 1 mg/mL in PBS (pH 7.4). Crucial: Buffer must be free of primary amines (No Tris, Glycine).

  • Label: Sulfo-NHS-LC-Biotin or Alexa Fluor 488 NHS Ester.

  • Solvent: Anhydrous DMSO or DMF.

  • Purification: Zeba Spin Desalting Columns (7K MWCO).

Step-by-Step Methodology
  • Preparation: Dissolve the NHS-ester reagent in anhydrous DMSO immediately before use. Prepare a 10 mM stock solution.

    • Why: NHS esters hydrolyze within minutes in water.

  • Calculations: Calculate the molar excess. For a standard IgG antibody (150 kDa), use a 10-20x molar excess of dye.

    • Formula:

      
      
      
  • Reaction: Add the dye solution to the protein sample. Vortex gently. Incubate for 1 hour at Room Temperature or 2 hours on ice .

    • Comparison: Sulfonyl chlorides would require pH 9.5 and incubation at 4°C overnight to achieve similar yields.

  • Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

    • Mechanism:[3][4][5][6] Tris contains a primary amine that reacts with any remaining NHS ester, stopping the reaction.[7]

  • Purification: Apply the reaction mixture to a desalting column equilibrated with PBS. Centrifuge at 1000 x g for 2 minutes to collect the labeled protein.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (The definitive handbook on NHS ester chemistry and protein labeling).
  • Thermo Fisher Scientific. (2024). Amine-Reactive Crosslinker Chemistry. Retrieved from

  • Uchiyama, S., et al. (2019). "Fluorescent Probes for Detection of Amino Acids and Peptides."[8] Analytica Chimica Acta. (Discusses NBD-F and benzofurazan advantages over sulfonyl chlorides).

  • Carpino, L. A., et al. (1993). "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as an arginine-side chain protectant." Tetrahedron Letters, 34(49), 7829-7832.
  • Molecular Probes (Invitrogen). (2023). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. (Detailed spectral data on Alexa Fluor vs. traditional dyes).

Sources

Statistical Validation of Sulfonamide Enzyme Inhibition: From HTS to Kinetic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of sulfonamide inhibitors against Carbonic Anhydrase (CA) is often compromised by oversimplified statistical models. While High-Throughput Screening (HTS) relies on endpoint


 values, this metric frequently fails for sulfonamides due to their tight-binding nature  and solubility-limited kinetics . This guide contrasts standard screening protocols with a rigorous kinetic profiling framework, demonstrating why the Morrison Equation  must replace the standard Hill equation for potent sulfonamide validation.

Part 1: The Comparative Landscape

The following table contrasts the "Standard" approach often found in preliminary screening with the "Rigorous" approach required for publication-quality medicinal chemistry.

Table 1: Standard vs. Rigorous Validation Frameworks[1]
FeatureStandard Screening (Endpoint)Rigorous Kinetic Profiling (Continuous)
Detection Mode Single-point absorbance (End of reaction)Continuous rate monitoring (

slope)
Data Fitting Linear Regression (Log-Log) or basic SigmoidalNon-Linear Regression (4PL / Morrison)
Inhibition Metric Relative


(Inhibition Constant)
Tight Binding Ignored (Assumes

)
Accounted for (when

)
Z'-Factor Calculated once per plateCalculated per control set (

required)
Solubility Control Often ignored until late stageDMSO tolerance & aggregation checks included

Part 2: Experimental Design & Protocol

Model System: Carbonic Anhydrase Esterase Activity

While CA physiologically hydrates


, the p-Nitrophenyl Acetate (p-NPA) hydrolysis assay  is the industry standard for kinetic validation due to its robust colorimetric readout (formation of p-Nitrophenol at 405 nm).
1. Reagent Preparation
  • Buffer: 50 mM Tris-SO4, pH 7.6. (Avoid chloride buffers as

    
     is a weak CA inhibitor).
    
  • Substrate (S): 3 mM p-NPA in acetone (freshly prepared). Keep acetone < 5% final volume to prevent denaturation.

  • Enzyme (E): Recombinant hCA II (or target isoform). Final concentration: 10–100 nM.

  • Inhibitor (I): Sulfonamide stock in 100% DMSO. Serial dilutions (1:3) prepared in buffer + DMSO to keep DMSO constant (e.g., 2%) across all wells.

2. The "Self-Validating" Workflow

This protocol incorporates internal statistical checks (Z', linearity) directly into the workflow.

AssayWorkflow Prep 1. Reagent Prep (Fresh p-NPA) Blank 2. Blanking (Buffer + S - E) Prep->Blank Auto-hydrolysis check Incubate 3. Pre-Incubation (E + I, 15 min) Prep->Incubate Sulfonamides are slow binders QC 5. QC Check (Linearity r² > 0.98) Blank->QC Subtract Background Reaction 4. Reaction Start (Add S, Read OD405) Incubate->Reaction Initiate Reaction->QC Continuous Read (10 min)

Figure 1: Optimized Kinetic Workflow. Note the pre-incubation step (Node 3) is critical for sulfonamides to reach equilibrium before substrate addition.

Part 3: Statistical Validation Framework

Assay Robustness: The Z'-Factor

Before analyzing inhibitor potency, the assay window must be validated. The Z'-factor measures the separation between the positive control (fully inhibited) and negative control (DMSO only).



  • Requirement:

    
     is mandatory for quantitative reliability.
    
  • Troubleshooting: If

    
    , do not proceed to 
    
    
    
    fitting. Optimizing the enzyme concentration or increasing the read time usually resolves this.
The Trap of the Hill Equation

Most researchers fit data to the standard 4-Parameter Logistic (4PL) or Hill equation:



The Flaw: This equation assumes that the inhibitor concentration remains constant (i.e.,


).
The Reality:  Sulfonamides are often tight-binding inhibitors  where 

. In this scenario, the enzyme depletes a significant fraction of the inhibitor, making the free inhibitor concentration unknown. Using the Hill equation here yields an artificially high

(underestimating potency) and a Hill Slope

(a statistical artifact).
The Solution: The Morrison Equation

For high-affinity sulfonamides (


 nM), you must use the Morrison Equation  for tight-binding inhibition. This model treats 

as a variable rather than a constant.[1]


Where:

  • 
     = Total Enzyme Concentration (Must be fixed in the software).
    

Part 4: Advanced Statistical Decision Tree

Use this logic flow to determine the correct statistical model for your data.

DecisionTree Start Start: Raw Kinetic Data (V0 vs [I]) ZCheck Calculate Z'-Factor Start->ZCheck Pass Z' > 0.5? ZCheck->Pass Fail STOP: Re-optimize Assay Pass->Fail No FitHill Initial Fit: 4PL (Hill) Pass->FitHill Yes SlopeCheck Hill Slope > 1.2 or IC50 ≈ [E]? FitHill->SlopeCheck UseHill Valid: Use Hill Model Calculate Ki (Cheng-Prusoff) SlopeCheck->UseHill No UseMorrison Tight Binding Detected: Refit with Morrison Eq SlopeCheck->UseMorrison Yes (Artifact Detected)

Figure 2: Statistical Decision Matrix. This logic prevents the common error of reporting "Hill Slope > 1" as cooperativity when it is actually inhibitor depletion.

Calculating the True

Once the correct model is chosen:

  • If Hill: Use the Cheng-Prusoff correction:

    
    
    
  • If Morrison: The equation outputs

    
     directly. Convert using: 
    
    
    

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Copeland, R. A. (2005).[2] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Defines the Morrison Equation usage).

  • Cheng, Y., & Prusoff, W. H. (1973).[3] Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • GraphPad Software. (2024). Fitting Enzyme Inhibition Data: The Morrison Equation. GraphPad Statistics Guide.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Context for Sulfonamide/CA interactions).

Sources

Safety Operating Guide

Chroman-6-Sulfonyl Chloride: Advanced Disposal & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazards

Chroman-6-sulfonyl chloride (and its derivatives like 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride) is a highly reactive electrophile used frequently in medicinal chemistry for sulfonamide synthesis. Its utility in the lab is matched by its potential for hazard during disposal.

Critical Safety Directive:

  • Water Reactivity: Reacts vigorously with water to release Hydrogen Chloride (HCl) gas and the corresponding sulfonic acid.

  • Corrosivity: Classified as Skin Corr.[1] 1B ; causes severe skin burns and eye damage.

  • Incompatibility: Never dispose of directly into organic waste drums containing amines or alcohols. This can trigger a runaway exothermic sulfonylation reaction, pressurizing the container.

Chemical Profile & Reactivity Logic

To dispose of this chemical safely, you must understand the mechanism driving its hazard profile.

The Hydrolysis Mechanism

When exposed to water, the sulfonyl chloride moiety undergoes hydrolysis. This is the primary reaction we utilize for controlled quenching, but it is also the source of uncontrolled hazard if mishandled.



Why this matters for disposal:

  • HCl Evolution: Rapid addition of water generates acid gas faster than it can dissolve, risking inhalation exposure.

  • Exotherm: The heat generated can boil the solvent (e.g., DCM or THF), causing splashing of corrosive material.

  • Acidity: The resulting byproduct is a strong sulfonic acid, requiring neutralization before final waste stream committal.

Disposal Decision Matrix

This logic flow ensures you select the correct protocol based on the physical state of the waste.

DisposalDecision Start Assess Waste State IsSolid Pure Solid / Stock Bottle? Start->IsSolid IsReaction Reaction Mixture / Solution? Start->IsReaction LabPack Protocol B: Lab Pack IsSolid->LabPack Yes Quench Protocol A: Controlled Quench IsReaction->Quench Yes Vermiculite Pack in Vermiculite/Sand LabPack->Vermiculite Incineration Send for Incineration Vermiculite->Incineration IceBath Cool < 5°C (Ice/Acetone) Quench->IceBath Hydrolysis Slow Hydrolysis IceBath->Hydrolysis Neutralize Neutralize (pH 7-8) Hydrolysis->Neutralize Segregate Segregate Aqueous/Organic Neutralize->Segregate

Figure 1: Decision matrix for determining the appropriate disposal pathway based on physical state.

Protocol A: Controlled Quenching (Reaction Mixtures)

Scope: Use this for reaction byproducts, syringes, or small residues in glassware. Goal: Convert the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt.

Required PPE
ItemSpecificationReason
Gloves Double-glove (Nitrile > 8 mil) or Silver ShieldSulfonyl chlorides can permeate standard thin nitrile.
Eye Protection Chemical Splash GogglesFace shield recommended for volumes > 100 mL.
Ventilation Fume Hood (Sash at lowest working height)Captures HCl gas evolution.
Step-by-Step Methodology
  • Thermal Control: Place the flask containing the reaction mixture in an ice-water bath. Cool to

    
    .
    
    • Scientific Rationale: Lowering temperature reduces the kinetic rate of hydrolysis, preventing a "runaway" exotherm.

  • Dilution (If necessary): If the mixture is viscous, dilute with an inert solvent like Dichloromethane (DCM) or Toluene.

  • Controlled Hydrolysis:

    • Add Ice (crushed) directly to the stirring mixture.

    • Alternative: Add 1M HCl dropwise.

    • Note: Do not add strong base (NaOH) immediately. Base catalyzes the hydrolysis so aggressively it can cause an explosion. Start with water/acid to hydrolyze, then neutralize.[2]

  • Neutralization:

    • Once the exotherm subsides and the ice melts, slowly add saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH .

    • Monitor pH until it reaches 7–8.

  • Phase Separation:

    • Transfer to a separatory funnel.[2][3]

    • Organic Layer: Contains your product or organic impurities. Dispose of as "Halogenated Organic Waste."

    • Aqueous Layer: Contains the neutralized sulfonate salt (Chroman-6-sulfonate). Dispose of as "Aqueous Chemical Waste" (Do not pour down the drain unless explicitly permitted by local EHS regulations for sulfonates).

Protocol B: Lab Packing (Stock Bottles/Bulk Solid)

Scope: Expired stock bottles or significant quantities of pure solid (> 5g). Goal: Secure containment for off-site incineration. Do not attempt to quench large solids in the lab.

  • Primary Containment: Ensure the original container lid is tightly sealed. If the cap is compromised, place the entire bottle inside a larger, chemically compatible jar (overpack).

  • Cushioning: Place the container into a waste drum or bucket lined with Vermiculite or dry sand.

    • Function: Vermiculite absorbs any leakage and provides fire resistance.

  • Labeling: Mark the container clearly:

    • Chemical Name: Chroman-6-sulfonyl chloride[4][5][6][7][8]

    • Hazards:Corrosive, Water Reactive

  • Hand-off: Contact your facility's hazardous waste management team for pickup.

Emergency Contingencies

Despite best practices, spills occur. Here is the immediate response protocol.

Spill Response Workflow

SpillResponse Spill Spill Detected Evacuate Evacuate & Ventilate Spill->Evacuate PPE Don PPE (Resp/Goggles) Evacuate->PPE Absorb Cover with Dry Sand/Lime PPE->Absorb NoWater DO NOT USE WATER Absorb->NoWater Critical Rule Collect Sweep to Pail Absorb->Collect

Figure 2: Emergency spill response workflow emphasizing the exclusion of water.

Critical Note on Spills:

  • Do not use water to wash down a spill of pure sulfonyl chloride. This will generate a cloud of HCl gas.

  • Use Dry Lime or Soda Ash to cover the spill. This neutralizes the acid as it forms slowly from atmospheric moisture.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2,2-Dimethyl-6-chromanesulfonyl chloride. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride.[4][5] Retrieved from

  • Organic Syntheses. (1928). Benzenesulfonyl chloride (General Handling of Sulfonyl Chlorides). Org. Synth. 1928, 8, 100. Retrieved from

  • National Institutes of Health (NIH). (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. Int. J. Mol. Sci. Retrieved from

  • Drexel University EHS. Standard Operating Procedures for Thionyl Chloride and Acid Chlorides. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chroman-6-sulfonyl chloride
Reactant of Route 2
Chroman-6-sulfonyl chloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.